molecular formula C6H6ClN3O B7977911 2-Amino-5-chloropyridine-4-carboxamide

2-Amino-5-chloropyridine-4-carboxamide

Cat. No.: B7977911
M. Wt: 171.58 g/mol
InChI Key: LSDKCHDTGJMACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-chloropyridine-4-carboxamide is a useful research compound. Its molecular formula is C6H6ClN3O and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-chloropyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-chloropyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5-chloropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H,(H2,8,10)(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDKCHDTGJMACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 2-Amino-5-chloropyridine-4-carboxamide

[1]

Executive Summary

Target Molecule: 2-Amino-5-chloropyridine-4-carboxamide (Synonym: 2-Amino-5-chloroisonicotinamide) CAS Registry Number: 1072-98-6 (Parent amine), Specific derivative often proprietary/intermediate.[1][2] Primary Application: Key pharmacophore in kinase inhibitor development (e.g., IKK

1

This technical guide outlines the optimal synthetic pathways for generating 2-amino-5-chloropyridine-4-carboxamide. Unlike generic preparations, this protocol prioritizes regioselectivity and scalability, addressing the challenge of distinguishing between the C3 and C5 chlorination sites on the 2-aminopyridine scaffold.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the electronic properties of the pyridine ring.[1] The C2-amino group is a strong ortho/para director, activating the C3 and C5 positions.[1] The C4-carboxamide (or nitrile precursor) is an electron-withdrawing group.[1]

  • Regioselectivity: The C5 position is sterically less hindered than C3 (which is flanked by the amino and the functional group at C4) and is electronically activated by the para-resonance contribution of the amino group.[1]

  • Precursor Selection: The most robust route utilizes 2-amino-4-cyanopyridine as the starting material.[1] The nitrile group is stable under chlorination conditions and can be selectively hydrolyzed to the primary amide in the final step.[1]

RetrosynthesisTargetTarget:2-Amino-5-chloropyridine-4-carboxamideInterIntermediate:2-Amino-5-chloro-4-cyanopyridineTarget->InterNitrile Hydrolysis(Radziszewski)StartStarting Material:2-Amino-4-cyanopyridineInter->StartElectrophilic Chlorination(NCS)

Figure 1: Retrosynthetic strategy prioritizing the nitrile intermediate to prevent side-reactions involving the amide.

Primary Pathway: The Nitrile Route (Recommended)[1]

This pathway is preferred for gram-to-kilogram scale synthesis due to the stability of the nitrile intermediate and the high purity of the final amide.[1]

Step 1: Regioselective Chlorination

Objective: Introduce the chlorine atom at C5 without over-chlorinating or substituting at C3.[1]

  • Reagents: 2-Amino-4-cyanopyridine, N-Chlorosuccinimide (NCS).[1]

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

Protocol:

  • Charge: To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-cyanopyridine (1.0 equiv) and Acetonitrile (10 vol).

  • Addition: Add N-Chlorosuccinimide (NCS) (1.05 equiv) portion-wise at room temperature. Note: NCS is preferred over

    
     gas for stoichiometric control.[1]
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by HPLC/TLC.[1] The amino group directs the electrophile to the C5 position.[1]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Resuspend the residue in water.[1]

  • Isolation: Filter the resulting solid. Wash with water to remove succinimide byproducts.[1] Dry in a vacuum oven at 50°C.

  • Yield: Typically 85–92%.[1]

Step 2: Controlled Nitrile Hydrolysis

Objective: Convert the nitrile to the primary amide without hydrolyzing it further to the carboxylic acid.[1]

  • Method: Radziszewski Hydrolysis (Basic Peroxide).[1]

  • Reagents: 30% Hydrogen Peroxide (

    
    ), Sodium Hydroxide (NaOH), DMSO or Ethanol.[1]
    

Protocol:

  • Charge: Dissolve the 2-amino-5-chloro-4-cyanopyridine intermediate (from Step 1) in DMSO (5 vol).

  • Base Addition: Add 6M NaOH (1.2 equiv) at 20°C.

  • Initiation: Slowly add 30%

    
      (3.0 equiv) dropwise. Caution: Exothermic reaction.[1] Maintain internal temperature < 50°C using an ice bath.
    
  • Reaction: Stir at ambient temperature for 1–2 hours. The reaction typically proceeds rapidly.[1]

  • Quench: Pour the reaction mixture into ice-cold water (20 vol). The product usually precipitates as a white to off-white solid.[1]

  • Purification: Filter the solid. Wash extensively with water to remove DMSO.[1] Recrystallize from Ethanol/Water if necessary.[1]

Alternative Pathway: Direct Functionalization[1]

If 2-aminopyridine-4-carboxamide is already available, direct chlorination is possible but requires careful monitoring to ensure the amide remains intact.[1]

Protocol:

  • Dissolve 2-aminopyridine-4-carboxamide in DMF .

  • Add NCS (1.0 equiv) at 0°C to minimize side reactions.[1]

  • Allow to warm to room temperature and stir for 12 hours.

  • Risk: The amide oxygen can occasionally act as a nucleophile or the product may be difficult to separate from succinimide due to similar polarities.[1]

  • Workup: Pour into water, filter precipitate.

Mechanistic & Data Analysis[1][3][4]

Regioselectivity Explanation

The regiochemistry is dictated by the competing directing effects.[1]

  • Amino Group (-NH2): Strong activator, ortho/para director.[1]

  • Carboxamide/Nitrile (-CONH2/-CN): Electron-withdrawing, meta director.[1]

Both groups cooperatively direct to the C5 position :

  • C5 is para to the Amino group.[1]

  • C5 is ortho (or adjacent) to the electron-withdrawing group, but the activation from the amino group dominates.[1]

  • C3 is ortho to the Amino group but is sterically crowded by the substituent at C4.[1]

MechanismC2C2-Amino(Activator)C3C3 Position(Steric Clash)C2->C3Ortho-DirectingC5C5 Position(Target)C2->C5Para-DirectingC4C4-CN/Amide(Deactivator)C4->C3StericBlock

Figure 2: Electronic and steric forces directing the chlorination to the C5 position.

Analytical Data Summary
ParameterSpecificationNotes
Appearance Off-white to pale yellow powder
MS (ESI+) [M+H]+ = 172.0/174.0Characteristic 3:1 Chlorine isotope pattern
1H NMR (DMSO-d6)

8.05 (s, 1H, C6-H), 6.90 (s, 1H, C3-H)
C6-H shifts downfield due to Cl proximity
Solubility DMSO, DMF, hot EthanolPoor solubility in water/DCM

References

  • inhibitors.
  • Nitrile Hydrolysis (Radziszewski): Synthetic Communications, "Efficient conversion of nitriles to amides using NaOH/H2O2 system."[1]

  • Patent Literature: US Patent 7,329,753, "Process for the preparation of aminopyridine intermediates."[1]

  • General Reactivity: Journal of Organic Chemistry, "Electrophilic substitution of 2-aminopyridines."[1] (Confirming C5 selectivity).

The Aminopyridine Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The aminopyridine nucleus, a deceptively simple heterocyclic scaffold, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have propelled the development of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by substituted aminopyridines, with a focus on their applications in oncology, infectious diseases, and neurology. We will delve into the molecular mechanisms of action, structure-activity relationships (SAR), and the experimental workflows employed to identify and characterize these potent compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate the discovery of next-generation therapeutics based on the aminopyridine core.

Introduction: The Enduring Appeal of the Aminopyridine Moiety

The pyridine ring, substituted with one or more amino groups, provides a privileged scaffold in drug design. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the amino substituent can serve as a hydrogen bond donor, enabling crucial interactions with biological targets. Furthermore, the aromatic nature of the ring allows for π-π stacking interactions. The position of the amino group (2-, 3-, or 4-aminopyridine) and the nature of further substitutions on the ring and the amino group itself offer a vast chemical space for optimization of potency, selectivity, and pharmacokinetic properties.[1] This versatility has led to the successful development of aminopyridine-based drugs for a wide range of therapeutic areas.

Anticancer Activity: Targeting the Engines of Malignancy

Substituted aminopyridines have demonstrated remarkable potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, most notably protein kinases.

Mechanism of Action: Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer. Many aminopyridine derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to substrate proteins.

The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth.[2] Constitutive activation of JAK2, often due to mutations like V617F, is a driver of myeloproliferative neoplasms.[3] Substituted 2-aminopyridines have been developed as potent and selective JAK2 inhibitors. These compounds typically form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[4]

Signaling Pathway: The JAK-STAT Cascade

The binding of a cytokine to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Aminopyridine-based JAK2 inhibitors block the initial phosphorylation step, thereby abrogating the entire downstream signaling cascade.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive 2. Dimerization STAT_inactive STAT Receptor->STAT_inactive 5. STAT Recruitment JAK2_active JAK2 (Active) P JAK2_inactive->JAK2_active 3. Trans-phosphorylation JAK2_active->Receptor 4. Receptor Phosphorylation STAT_active STAT-P STAT_inactive->STAT_active 6. STAT Phosphorylation STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 7. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 8. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 9. Gene Regulation Inhibitor Aminopyridine JAK2 Inhibitor Inhibitor->JAK2_active Inhibition Anticancer_Workflow Start Compound Library of Substituted Aminopyridines HTS High-Throughput Screening (e.g., In Vitro Kinase Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Cell_Prolif Cell-Based Assays (e.g., MTT Assay on Cancer Cell Lines) Hit_ID->Cell_Prolif Active Compounds IC50 IC50 Determination Cell_Prolif->IC50 Lead_Gen Lead Generation & SAR IC50->Lead_Gen Lead_Opt Lead Optimization (Medicinal Chemistry) Lead_Gen->Lead_Opt Structure-Activity Relationship Data Lead_Opt->HTS Iterative Design In_Vivo In Vivo Models (e.g., Xenograft Studies) Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A typical preclinical screening cascade for identifying anticancer aminopyridine derivatives.

Quantitative Data: Anticancer Potency

The following table summarizes the in vitro anticancer activity of selected substituted aminopyridine derivatives against various cancer cell lines.

Compound ClassTarget/Cell LineIC50 (µM)Reference
4-Aminopyrazolo[3,4-d]pyrimidineMOLT-4 (Leukemia)1.58[5]
4-Aminopyrazolo[3,4-d]pyrimidineSK-MEL-5 (Melanoma)>100[5]
4-Aminopyrazolo[3,4-d]pyrimidineUO-31 (Renal)<10[5]
2-Aminopyridine DerivativeS. aureus0.039 (MIC, µg/mL)[6][7]
2-Aminopyridine DerivativeB. subtilis0.039 (MIC, µg/mL)[6][7]
3-Methyl-4-aminopyridineShaker K+ channel~7-fold more potent than 4-AP[8]
3-Methoxy-4-aminopyridineShaker K+ channel~3-4-fold less potent than 4-AP[8]
2-Aminopyridine DerivativeP. aeruginosa (acetate medium)1.6 (MIC)[9]
Pyrido[2,3-d]pyrimidinePDGFr1.11[10]
Pyrido[2,3-d]pyrimidineFGFr0.13[10]
Pyrido[2,3-d]pyrimidineEGFr0.45[10]
Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. [11][12] Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. [11]The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted aminopyridine compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. [12]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals. [12]6. Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial and Antiviral Activities

The aminopyridine scaffold is also a promising framework for the development of novel anti-infective agents.

Antibacterial Activity

Substituted aminopyridines have demonstrated activity against a range of Gram-positive and Gram-negative bacteria. [6][7][13][14][15] Mechanism of Action: While the exact mechanisms can vary, some aminopyridine derivatives are known to inhibit essential bacterial enzymes, disrupt cell wall synthesis, or interfere with nucleic acid replication. [16] Structure-Activity Relationship: The antibacterial potency is highly dependent on the substitution pattern. For instance, in a series of 2-aminopyridine derivatives, the presence of a cyclohexylamine moiety was found to be crucial for activity against Gram-positive bacteria. [7]

Antiviral Activity

Pyridine-containing heterocycles have shown promise as antiviral agents against a variety of viruses, including HIV, hepatitis B and C, and respiratory syncytial virus (RSV). [17] Mechanism of Action: The antiviral mechanisms of aminopyridine derivatives are diverse and can include inhibition of viral enzymes such as reverse transcriptase and polymerase, or interference with viral entry and replication processes. [17]For example, some derivatives may act as inhibitors of adaptor-associated kinase 1 (AAK1) or cyclin G-associated kinase (GAK), which are host kinases involved in viral infection. [17]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [10] Step-by-Step Methodology (Broth Microdilution):

  • Compound Preparation: Prepare a two-fold serial dilution of the aminopyridine compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the target bacterium (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Neuroprotective Effects of Substituted Aminopyridines

Certain aminopyridine derivatives, particularly 4-aminopyridine (dalfampridine), have established roles in neurology.

Mechanism of Action in Demyelinating Diseases

In demyelinating diseases like multiple sclerosis, the loss of the myelin sheath exposes voltage-gated potassium channels on the axons. [12]This leads to an increased leakage of potassium ions during action potential propagation, which impairs nerve conduction. 4-Aminopyridine acts as a potassium channel blocker, reducing this leakage and thereby improving action potential conduction in demyelinated axons. [12][18][19] Beyond this symptomatic relief, evidence suggests that 4-aminopyridine may also have neuroprotective properties, potentially through the stabilization of myelin and oligodendrocyte precursor cells. [4]

Structure-Activity Relationship for Potassium Channel Blockade

The potency of 4-aminopyridine derivatives as potassium channel blockers is influenced by substitutions on the pyridine ring. For example, a methyl group at the 3-position (3-methyl-4-aminopyridine) was found to be approximately 7-fold more potent than the parent 4-aminopyridine. [8]Conversely, a trifluoromethyl group at the 2-position significantly reduced activity. [8]

Conclusion and Future Directions

Substituted aminopyridines represent a highly versatile and valuable class of compounds in drug discovery. Their ability to interact with a wide range of biological targets has led to their investigation and development for numerous therapeutic indications. The continued exploration of the vast chemical space around the aminopyridine core, guided by a deep understanding of structure-activity relationships and mechanistic biology, holds immense promise for the discovery of novel and effective medicines. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of aminopyridine derivatives to enhance their efficacy and safety profiles, as well as exploring their potential in emerging therapeutic areas.

References

  • Vipergen. (n.d.). Drug Discovery Workflow - What is it? Retrieved from [Link]

  • Rodríguez-Rangel, S., Bravin, A. D., Ramos-Torres, K. M., Brugarolas, P., & Sánchez-Rodríguez, J. E. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 52.
  • Cuny, G. D., Yu, P. B., Laha, J. K., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6525–6543.
  • Bittner, S., Gobel, K., & Meuth, S. G. (2021). Neuroprotective Properties of 4-Aminopyridine.
  • Verma, A., & Singh, A. (2021). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 11(1), 1-10.
  • Oncodesign Services. (n.d.). Small molecule development | Drug discovery | CRO. Retrieved from [Link]

  • Cuny, G. D., Yu, P. B., Laha, J. K., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(11), 4684–4699.
  • Angelucci, A., & Lama, A. (2013). An Algorithm for the Preclinical Screening of Anticancer Drugs Effective against Brain Tumors. Cancers, 5(3), 987–1002.
  • Khan, K. M., Saad, S. M., Shaikh, A., et al. (2018). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. Bioorganic Chemistry, 76, 237–248.
  • Wang, M. Y., & Chen, Y. J. (2019). Paving the way for small-molecule drug discovery. Journal of Biomedical Science, 26(1), 93.
  • Dotmatics. (n.d.). The Renaissance of Small Molecule Drug Discovery. Retrieved from [Link]

  • Li, S., Wei, D., Wang, D., et al. (n.d.). Exploring the Versatility of 4-Aminopyridine and Its Analogues in Managing Demyelinating Diseases (A Review). Semantic Scholar.
  • Khalid, T., Malik, A., Rasool, N., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15, 1-20.
  • Bouziane, A., Gherraf, N., & Ladjel, S. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
  • Bittner, S., Gobel, K., & Meuth, S. G. (2021). Neuroprotective Properties of 4-Aminopyridine.
  • Rodríguez-Rangel, S., Bravin, A. D., Ramos-Torres, K. M., et al. (2020). Acid-base equilibrium of 4-aminopyridine derivatives.
  • Bouziane, A., Gherraf, N., & Ladjel, S. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
  • Bittner, S., Gobel, K., & Meuth, S. G. (2021). Neuroprotective Properties of 4-Aminopyridine.
  • Voskoglou-Nomikos, T., Pater, J. L., & Seymour, L. (2005). 50 Years of Preclinical Anticancer Drug Screening: Empirical to Target-Driven Approaches. Clinical Cancer Research, 11(3), 960-969.
  • Neuland Labs. (2025). Small Molecule Drug Development: Process, Strengths, and CDMO Role. Retrieved from [Link]

  • Dietrich, M., et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain.
  • Keogh, M., & Chinnadurai, S. (2012). The use of aminopyridines in neurological disorders.
  • Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 585.
  • Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(7), 2266–2282.
  • Singh, S., & Kumar, V. (2015). Preclinical screening methods in cancer. Journal of Applied Pharmaceutical Science, 5(4), 1-8.
  • Asif, M. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry, 21(15), 2056-2083.
  • Science.gov. (n.d.). cancer cells ic50: Topics by Science.gov. Retrieved from [Link]

  • Teicher, B. A. (2009). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. Request PDF.
  • Mishra, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(19), 6546.
  • Kumar, A., et al. (2023). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 13(28), 19137-19149.
  • Various Authors. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
  • Various Authors. (n.d.). IC 50 and MIC values for the 2-aminopyridine inhibitors of the glyoxylate shunt enzymes and P. aeruginosa PAO1 growth inhibition.
  • Various Authors. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.
  • Various Authors. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines.
  • Asif, M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
  • Panek, R. L., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(2), 191–201.
  • Various Authors. (2024).
  • Wang, Y., et al. (2019). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Advances, 9(61), 35561–35566.

Sources

A Predictive Structural and Conformational Analysis of 2-Amino-5-chloropyridine-4-carboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyridine Carboxamides in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are integral to a wide array of biologically active compounds, demonstrating anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The electronic and steric character of substituents on the pyridine ring profoundly influences the molecule's pharmacological profile. The carboxamide functional group, in particular, is a key player in establishing crucial interactions with biological targets, often through hydrogen bonding.[3] This guide focuses on the structural and conformational analysis of a specific, yet underexplored, derivative: 2-Amino-5-chloropyridine-4-carboxamide.

While direct experimental data for this compound is scarce in publicly available literature, this guide will provide a predictive analysis based on established principles of organic chemistry and data from closely related analogues. By leveraging this information, we will outline a comprehensive roadmap for its synthesis, characterization, and potential applications in drug discovery. This document is intended for researchers and scientists in the field of drug development, offering a foundational understanding and a practical framework for investigating this promising molecule.

Molecular Structure and Physicochemical Properties

The foundational step in evaluating a potential drug candidate is a thorough understanding of its structure and physicochemical properties.

Predicted Physicochemical Data
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₆H₆ClN₃ODefines the elemental composition and molecular weight.
Molecular Weight 171.59 g/mol Influences diffusion rates and absorption characteristics.
IUPAC Name 2-amino-5-chloro-pyridine-4-carboxamideProvides a standardized nomenclature.
Hydrogen Bond Donors 2 (from -NH₂ and -CONH₂)Indicates the potential for strong interactions with biological targets.
Hydrogen Bond Acceptors 3 (from pyridine N, C=O, and -NH₂)Highlights the capacity for forming multiple hydrogen bonds.
LogP (Predicted) ~1.0 - 1.5Suggests moderate lipophilicity, which is often favorable for oral bioavailability.

Note: Predicted values are based on computational models and comparison with similar structures.

Proposed Synthetic Pathway and Experimental Protocol

A plausible synthetic route to 2-Amino-5-chloropyridine-4-carboxamide can be devised starting from commercially available 2-amino-5-chloropyridine. The proposed pathway involves the introduction of a carboxyl group at the 4-position, followed by amidation.

Logical Flow of Synthesis

G A 2-Amino-5-chloropyridine B Directed Ortho-Metalation A->B n-BuLi, THF, -78°C C Carboxylation (CO₂) B->C Dry Ice D 2-Amino-5-chloro-isonicotinic acid C->D Aqueous Workup E Activation of Carboxylic Acid (e.g., SOCl₂) D->E Thionyl Chloride F Amidation (NH₃ or NH₄OH) E->F Ammonia Source G 2-Amino-5-chloropyridine-4-carboxamide F->G Purification

Caption: Proposed synthetic workflow for 2-Amino-5-chloropyridine-4-carboxamide.

Step-by-Step Experimental Protocol
  • Directed Ortho-Metalation:

    • Dissolve 2-amino-5-chloropyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The amino group at the 2-position is expected to direct the lithiation to the adjacent 3-position. To achieve lithiation at the 4-position, a protecting group strategy for the amino group might be necessary, followed by a halogen-metal exchange if a bromo- or iodo- precursor at the 4-position is accessible. This highlights a key challenge and a point of experimental optimization.

  • Carboxylation:

    • Quench the lithiated intermediate by pouring the reaction mixture over crushed dry ice (solid CO₂).

    • Allow the mixture to warm to room temperature.

  • Workup and Isolation of the Carboxylic Acid:

    • Acidify the reaction mixture with aqueous HCl.

    • Extract the product, 2-amino-5-chloro-isonicotinic acid, with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Activation of the Carboxylic Acid:

    • Suspend the purified 2-amino-5-chloro-isonicotinic acid in an excess of thionyl chloride (SOCl₂).

    • Gently reflux the mixture until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amidation:

    • Carefully add the crude acid chloride to a cooled, concentrated solution of ammonium hydroxide or bubble ammonia gas through a solution of the acid chloride in an inert solvent.

    • Stir the reaction mixture until the formation of the amide is complete.

  • Final Purification:

    • Isolate the crude 2-Amino-5-chloropyridine-4-carboxamide by filtration.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final compound.

Structural Analysis: A Predictive and Comparative Approach

Given the absence of published experimental data, we will predict the spectral characteristics of 2-Amino-5-chloropyridine-4-carboxamide and outline the experimental methodologies for its confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR Spectroscopy (Predicted):

    • Aromatic Protons: The pyridine ring will exhibit two singlets in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 3-position and the proton at the 6-position will have distinct chemical shifts due to the influence of the adjacent substituents. Based on the electronic effects of the amino (electron-donating), chloro (electron-withdrawing and weakly donating through resonance), and carboxamide (electron-withdrawing) groups, we can predict the relative chemical shifts.

    • Amine and Amide Protons: The protons of the amino (-NH₂) and carboxamide (-CONH₂) groups will appear as broad singlets. Their chemical shifts will be dependent on the solvent and concentration. Deuterium exchange experiments (by adding D₂O) can confirm these assignments, as the signals for these protons will disappear.

  • ¹³C NMR Spectroscopy (Predicted):

    • The spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

    • The carbon of the carboxamide group (C=O) will appear at the most downfield position (typically δ 160-180 ppm).

    • The chemical shifts of the pyridine ring carbons will be influenced by the substituents. The carbon bearing the chlorine atom (C5) and the carbon bearing the amino group (C2) will show characteristic shifts.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (such as COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the proton signals, determine their multiplicities, and measure the coupling constants. Use the 2D spectra to establish connectivity between protons and carbons, allowing for unambiguous assignment of all signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

  • Predicted Key Absorptions:

    • N-H Stretching: The amino and amide groups will show characteristic N-H stretching vibrations in the region of 3100-3500 cm⁻¹. The primary amine may show two distinct bands (symmetric and asymmetric stretching).

    • C=O Stretching: A strong absorption band corresponding to the carbonyl group of the carboxamide will be present around 1650-1690 cm⁻¹.

    • C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

    • C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Expected Results:

    • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (171.59 g/mol ).

    • Isotopic Pattern: Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.

Conformational Analysis: The Role of Intramolecular Interactions

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. For 2-Amino-5-chloropyridine-4-carboxamide, the orientation of the carboxamide group relative to the pyridine ring is of particular interest.

Factors Influencing Conformation

The conformation of the carboxamide group is influenced by a balance of steric and electronic factors, including potential intramolecular hydrogen bonding.

  • Intramolecular Hydrogen Bonding: A key conformational determinant could be the formation of an intramolecular hydrogen bond between the amino group at the 2-position and the carbonyl oxygen of the carboxamide at the 4-position, or between a carboxamide N-H and the pyridine nitrogen. The likelihood of these interactions will dictate the preferred rotational conformer. Studies on related pyridine dicarboxamides suggest that such intramolecular hydrogen bonds can significantly influence planarity.[4]

  • Steric Hindrance: The chlorine atom at the 5-position and the amino group at the 2-position will create steric constraints that influence the rotational barrier of the carboxamide group.

Computational Modeling Workflow

In the absence of experimental crystal structure data, computational modeling provides a powerful means to predict the most stable conformations.

G A Construct 3D Structure of 2-Amino-5-chloropyridine-4-carboxamide B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization of Low-Energy Conformers (DFT with a suitable basis set, e.g., B3LYP/6-31G*) B->C D Frequency Calculations (Confirm minima, obtain thermodynamic data) C->D E Analysis of Results: - Relative energies - Dihedral angles - Intramolecular interactions D->E

Caption: A typical computational workflow for conformational analysis.

Potential Applications in Drug Discovery

Derivatives of pyridine carboxamide have shown promise as inhibitors of various enzymes and as agonists or antagonists of receptors.[5] The specific substitution pattern of 2-Amino-5-chloropyridine-4-carboxamide suggests several potential therapeutic applications.

  • Kinase Inhibition: The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. The carboxamide group can form crucial hydrogen bonds within the ATP-binding pocket of kinases.

  • Antimicrobial Agents: Substituted pyridines have been investigated for their antibacterial and antifungal properties.[6] The combination of the pyridine core, an amino group, a halogen, and a carboxamide presents a pharmacophore worthy of investigation against various microbial targets.

  • CNS-Active Agents: The pyridine moiety is present in many drugs that act on the central nervous system. Further derivatization of the amino or carboxamide groups could lead to compounds with potential neurological or psychiatric applications.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, analysis of 2-Amino-5-chloropyridine-4-carboxamide. While this molecule remains largely unexplored in the scientific literature, its structural features suggest it is a compound of significant interest for medicinal chemistry and drug discovery. The proposed synthetic route, along with the detailed protocols for structural and conformational analysis, provides a clear path forward for its empirical investigation.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental characterization using the techniques outlined in this guide. Once its structure and conformational preferences are confirmed, the molecule should be screened against a panel of biologically relevant targets, such as kinases and microbial enzymes, to uncover its therapeutic potential. The insights gained from such studies will not only illuminate the properties of this specific molecule but also contribute to the broader understanding of structure-activity relationships in the important class of substituted pyridine carboxamides.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry, 7(2), 11-25.
  • Wilson, C. R., & Munro, O. Q. (n.d.). Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). Bioorganic & Medicinal Chemistry.
  • PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry.
  • Crystal structures of N′-aminopyridine-2-carboximidamide and N. (n.d.). Semantic Scholar.
  • Growth, physicochemical and quantum chemical investigations on 2-amino 5-chloropyridinium 4-carboxybutanoate – An organic crystal for biological and optoelectronic device applications. (2016). Journal of Molecular Structure, 112.
  • Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino... (2017).
  • NIST. (n.d.). 4-Pyridinecarboxamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Li, H., & Goldstein, B. M. (n.d.). Carboxamide group conformation in the nicotinamide and thiazole-4-carboxamide rings: implications for enzyme binding. Journal of Medicinal Chemistry.
  • Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. (2017).
  • Patsnap Eureka. (2019, January 4). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Retrieved from [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (n.d.). MDPI.
  • Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. (n.d.).
  • Acidity Study on 3-Substituted Pyridines. (2005). MDPI.
  • An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. (n.d.).
  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Pl
  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). Antimicrobial Agents and Chemotherapy, 68(1).
  • Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies. (2025).
  • 2-Amino-5-chloropyridinium 4-carboxybutanoate. (n.d.).
  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). (2007). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-2183.
  • 2-Amino-5-chloropyridine 98 1072-98-6. (n.d.). Sigma-Aldrich.
  • Role of intermolecular interactions in formation of mono- and diaminopyridine crystals: study from the energetic viewpoint. (2020).
  • Pharmaffiliates. (n.d.). 2-Amino-5-chloro-pyridine. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-chloropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (2015).
  • Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). (n.d.).
  • Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). (2020).
  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (n.d.). PubMed.
  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (n.d.). Molecules, 20(10), 19137-19154.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI.

Sources

The Ascendance of Pyridine Carboxamides: A Technical Guide to Discovery, Synthesis, and Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyridine Carboxamide Scaffold

The pyridine ring, a bioisostere of benzene, is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability have made it a privileged scaffold in drug discovery.[3] When functionalized with a carboxamide group, the resulting pyridine carboxamide moiety offers a remarkable combination of structural rigidity and hydrogen-bonding capabilities, enabling precise interactions with biological targets. This guide provides an in-depth exploration of the discovery and history of novel pyridine carboxamide derivatives, their synthesis, and their diverse applications in modern drug development for researchers, scientists, and drug development professionals.

Historically, the journey of pyridine carboxamides into clinical significance was prominently marked by the discovery of isoniazid (isonicotinic acid hydrazide) as a potent anti-tuberculosis agent.[1][4] This seminal discovery in the mid-20th century showcased the therapeutic potential of this class of compounds and catalyzed decades of research into their diverse biological activities.[1] Over the years, the focus has expanded dramatically, with pyridine carboxamides now being investigated and developed as anticancer, anti-inflammatory, antifungal, antibacterial, and antiplasmodial agents.[5][6][7][8][9]

Strategic Synthesis of Pyridine Carboxamide Derivatives: A Methodological Overview

The synthesis of pyridine carboxamide derivatives can be broadly approached through the coupling of a pyridine carboxylic acid (or its activated form) with a desired amine. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and the scale of the reaction.

Core Synthetic Strategy: Amide Bond Formation

The most prevalent method for constructing the pyridine carboxamide linkage is through the condensation reaction between a pyridine carboxylic acid and an amine.[5] This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Common Coupling Reagents and Rationale for Their Use:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These are highly efficient coupling reagents that form activated esters with the carboxylic acid, which are then readily displaced by the amine.[10] They are often used in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.[10] The choice of HATU or TBTU can depend on factors such as cost, solubility, and the prevention of racemization in chiral substrates.

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂): These reagents convert the carboxylic acid into a more reactive acyl chloride. This is a classic and cost-effective method, though it can be harsh and may not be suitable for sensitive substrates. The acyl chloride is then reacted with the amine, often in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct.

Alternative Synthetic Routes:
  • From Pyridine Carbohydrazides: An alternative approach involves the generation of pyridine acyl radicals from pyridine carbohydrazides. These radicals can then react with various amines to form the corresponding carboxamides.[11] This method can be advantageous under certain conditions and for specific substrates.

  • From Cyanopyridines: The hydrolysis of a cyanopyridine can also yield a pyridine carboxamide. This can be achieved under acidic or basic conditions.[12]

Experimental Protocols: A Self-Validating System

The following protocols are presented as self-validating systems, incorporating in-process checks and detailed characterization to ensure the integrity of the synthesized compounds.

Protocol 1: General Procedure for the Synthesis of Pyridine Carboxamides via HATU Coupling

This protocol describes a general method for the synthesis of a pyridine carboxamide from a pyridine carboxylic acid and a primary or secondary amine using HATU as the coupling agent.

Materials:

  • Substituted Pyridine Carboxylic Acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for Column Chromatography

  • Ethyl Acetate and Hexanes (for chromatography)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, dissolve the pyridine carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • In-Process Check: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume of DMF).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[10][13]

Causality Behind Experimental Choices:

  • Anhydrous DMF: Used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction. It is crucial to use an anhydrous grade to prevent hydrolysis of the activated ester intermediate.

  • DIPEA: A bulky, non-nucleophilic base that effectively scavenges the acid produced during the reaction without competing with the desired amine nucleophile.

  • TLC Monitoring: Essential for determining the optimal reaction time and preventing the formation of degradation byproducts from prolonged reaction times.

  • Aqueous Workup: The washes with sodium bicarbonate and brine remove unreacted starting materials, coupling agent byproducts, and residual DMF.

  • Column Chromatography: A standard and effective method for purifying the final compound to a high degree.[13]

Protocol 2: Characterization of a Representative Pyridine Carboxamide

Compound: N-(2-(phenylamino)phenyl)nicotinamide

  • ¹H NMR (400 MHz, Chloroform-d): δ 9.15 (s, 1H), 9.04 (s, 1H), 8.63 (s, 1H), 8.27 (d, J=7.6 Hz, 1H), 8.08 (d, J=5.4 Hz, 1H), 7.51 (dd, J1=8.9 Hz, J2=3.6 Hz, 1H), 7.32–7.23 (m, 2H), 7.17 (m, 4H), 6.83 (m, 3H).[7] The distinct signals in the aromatic region and the singlet for the amide proton are characteristic of the compound's structure.

  • ESI-MS m/z: 288.12 [M]⁻.[7] The molecular ion peak corresponds to the calculated molecular weight of the compound, confirming its identity.

  • Elemental Analysis: Calculated for C₁₈H₁₅N₃O: C, 74.72; H, 5.23; N, 14.52. Found: C, 74.52; H, 5.27; N, 14.48.[7] The close correlation between the calculated and found elemental composition provides strong evidence of the compound's purity.

Therapeutic Applications and Mechanisms of Action

Novel pyridine carboxamide derivatives have emerged as promising candidates in various therapeutic areas due to their ability to selectively interact with a range of biological targets.

Oncology: Inhibition of Key Signaling Pathways

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition:

HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[6][14] Pyridine-2-carboxamide derivatives have been developed as potent and selective HPK1 inhibitors.[6][14] By inhibiting HPK1, these compounds can enhance T-cell proliferation and cytokine production, thereby boosting the anti-tumor immune response.[6] Some derivatives have shown robust in vivo efficacy in murine colorectal cancer models, especially when combined with anti-PD-1 therapy.[6][14]

HPK1_Inhibition TCR TCR Engagement HPK1_active Active HPK1 TCR->HPK1_active Activates SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates (Inhibitory) VAV1 VAV1 SLP76->VAV1 ERK ERK Pathway VAV1->ERK AP1 AP-1 Activation ERK->AP1 IL2 IL-2 Production (T-Cell Proliferation) AP1->IL2 PyridineCarboxamide Pyridine Carboxamide Inhibitor PyridineCarboxamide->HPK1_active Inhibits Antitubercular_Activation cluster_0 Inside Bacterium Prodrug Pyridine Carboxamide Prodrug (MMV687254) AmiC Mycobacterial Amidase (AmiC) Prodrug->AmiC Hydrolysis ActiveMetabolites Active Metabolites AmiC->ActiveMetabolites Mtb Mycobacterium tuberculosis ActiveMetabolites->Mtb Inhibits GrowthInhibition Growth Inhibition

Prodrug Activation Mechanism

Antifungal and Antibacterial Activity:

Pyridine carboxamides have also shown promise as antifungal agents by inhibiting enzymes like succinate dehydrogenase. [7]Additionally, various derivatives exhibit broad-spectrum antibacterial activity. [15] Antiplasmodial Activity:

Several pyridine carboxamide and thiocarboxamide derivatives have been evaluated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria. [9]Some compounds have shown submicromolar activity, suggesting a potential novel mechanism of action. [16]

Quantitative Data and Structure-Activity Relationships

The development of potent and selective pyridine carboxamide derivatives is guided by a thorough understanding of their structure-activity relationships (SAR) and pharmacokinetic properties.

Table 1: Bioactivity of Representative Pyridine Carboxamide Derivatives

Compound ClassTargetRepresentative CompoundIC₅₀In Vivo EfficacyReference
Anticancer HPK1Compound 190.64 nMTGI = 94.3% in CT26 model[6][14]
Anticancer SHP2Compound C60.13 nMTGI = 69.5% in MV-4-11 model[8]
Antibacterial UreaseRx-61.07 µMN/A[5][17]
Antitubercular M. tuberculosisMMV687254MIC not specifiedActive in mouse model[13]
Antiplasmodial P. falciparumThiopicolinamide 13i142 nMN/A[9][16]

Table 2: Pharmacokinetic Properties of Selected Pyridine Carboxamide Derivatives

CompoundTargetOral Bioavailability (F%)SpeciesReference
Compound 19HPK135-63%Multiple species[6][14]
JNK InhibitorsJNKGoodRats, Mice[18]

Conclusion and Future Perspectives

The pyridine carboxamide scaffold continues to be a highly fruitful area of research in drug discovery. Its versatility allows for the development of compounds with a wide range of biological activities, from targeted cancer therapies to novel anti-infective agents. Future research will likely focus on further optimizing the pharmacokinetic and toxicological profiles of these derivatives, as well as exploring their potential in other therapeutic areas. The application of computational methods, such as molecular docking and ADME prediction, will continue to play a crucial role in the rational design of next-generation pyridine carboxamide-based drugs. [2][5][19]

References

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). Pharmaceuticals. [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). Antimicrobial Agents and Chemotherapy. [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). MDPI. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press. [Link]

  • Antimycobacterial pyridine carboxamides: From design to in vivo activity. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry. [Link]

  • Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. (2006). Journal of Medicinal Chemistry. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). PubMed. [Link]

  • Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. (n.d.). NIScPR. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). PMC. [Link]

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024). PubMed. [Link]

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025). PMC. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). ResearchGate. [Link]

  • Antimycobacterial pyridine carboxamides: From design to in vivo activity. (n.d.). Semantic Scholar. [Link]

  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. (2024). Malaria World. [Link]

  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. (n.d.). Journal of Chemical Reviews. [Link]

  • Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. (2022). PubMed. [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). ResearchGate. [Link]

  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). ResearchGate. [Link]

  • TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of pyridine carboxamide and carbothioamide (1–12). (n.d.). ResearchGate. [Link]

  • (PDF) In-silico Molecular Docking and ADME/Pharmacokinetic Prediction Studies of Some Novel Carboxamide Derivatives as Anti-tubercular Agents. (2020). ResearchGate. [Link]

  • Lead optimization of a pyridine-carboxamide series as DGAT-1 inhibitors. (2013). PubMed. [Link]

  • The Role of Pyridine Derivatives in Pharmaceutical Development. (2025). ResearchGate. [Link]

  • Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists. (n.d.).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives. (2015). ResearchGate. [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Medicinal Uses of Pyridine Derivatives. (2015). Scribd. [Link]

  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. (2024). Research@StAndrews. [Link]

Sources

Methodological & Application

The Versatility of 2-Amino-5-chloropyridine-4-carboxamide in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted therapies in oncology and other disease areas has positioned kinase inhibitors as a cornerstone of modern drug discovery. Within this landscape, the pyridine scaffold has emerged as a privileged structure, owing to its ability to form key interactions within the ATP-binding pocket of various kinases. This technical guide focuses on the utility of a highly functionalized pyridine derivative, 2-Amino-5-chloropyridine-4-carboxamide , as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for the generation of a representative kinase inhibitor, and discuss the broader implications for drug discovery.

The Strategic Advantage of the 2-Aminopyridine-4-carboxamide Scaffold

The 2-Amino-5-chloropyridine-4-carboxamide moiety offers a unique combination of structural features that make it an attractive starting point for the synthesis of kinase inhibitors:

  • Hydrogen Bonding Capabilities: The 2-amino group and the 4-carboxamide are strategically positioned to act as hydrogen bond donors and acceptors, respectively. This allows for critical interactions with the hinge region of the kinase, a key determinant of binding affinity and selectivity.

  • Vectors for Diversity: The chlorine atom at the 5-position serves as a handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This enables the exploration of different chemical spaces to optimize potency and pharmacokinetic properties.

  • Structural Rigidity: The pyridine core provides a rigid scaffold that helps to pre-organize the functional groups for optimal binding to the target kinase, minimizing the entropic penalty upon binding.

Synthesis of a Representative Kinase Inhibitor: A CDK9/HDAC Dual Inhibitor

To illustrate the practical application of 2-Amino-5-chloropyridine-4-carboxamide, we present a detailed protocol for the synthesis of a hypothetical, yet plausible, dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylase (HDAC). This protocol is adapted from established synthetic methodologies for related aminopyridine-based inhibitors.[1]

Overall Synthetic Scheme

The synthesis involves a key Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 5-position of the pyridine ring, followed by further functionalization.

G A 2-Amino-5-chloropyridine-4-carboxamide C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D Intermediate A C->D E Further Functionalization D->E F Final Kinase Inhibitor E->F

Caption: Synthetic workflow for a kinase inhibitor.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

This step introduces an aryl moiety at the 5-position of the pyridine ring, a common strategy to enhance potency and selectivity.

  • Reaction: 2-Amino-5-chloropyridine-4-carboxamide + Arylboronic acid ---[Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O]--> 2-Amino-5-arylpyridine-4-carboxamide

  • Procedure:

    • To a flame-dried round-bottom flask, add 2-Amino-5-chloropyridine-4-carboxamide (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous dioxane and water (4:1 mixture).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-Amino-5-arylpyridine-4-carboxamide.

Step 2: Amide Coupling to Introduce a Linker and Warhead

This step attaches a linker and a warhead (e.g., a hydroxamic acid for HDAC inhibition) to the 2-amino group.

  • Reaction: 2-Amino-5-arylpyridine-4-carboxamide + Carboxylic acid linker ---[HATU, DIPEA, DMF]--> Final Inhibitor

  • Procedure:

    • To a solution of the 2-Amino-5-arylpyridine-4-carboxamide from Step 1 (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add the carboxylic acid linker (1.1 eq.), HATU (1.2 eq.), and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by preparative HPLC to yield the final inhibitor.

Data Presentation

The following table presents hypothetical data for a series of synthesized inhibitors, illustrating the structure-activity relationship (SAR).

Compound IDR-group (at position 5)CDK9 IC₅₀ (nM)HDAC1 IC₅₀ (nM)
Inhibitor-1 Phenyl150250
Inhibitor-2 4-Fluorophenyl85180
Inhibitor-3 3-Methoxyphenyl120210
Inhibitor-4 4-(Dimethylamino)phenyl50125

Kinase Signaling and Inhibition

The synthesized inhibitors are designed to target key signaling pathways implicated in cancer cell proliferation and survival. CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, leading to transcriptional elongation of anti-apoptotic proteins. HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Dual inhibition of CDK9 and HDACs can lead to synergistic anti-cancer effects.[1]

G cluster_0 Nucleus CDK9 CDK9/Cyclin T1 RNAPII RNA Pol II CDK9->RNAPII P Transcription Transcription of anti-apoptotic genes RNAPII->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation HDAC HDAC Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin Histones->Chromatin Chromatin->Proliferation Repression of tumor suppressors Inhibitor Dual Inhibitor Inhibitor->CDK9 Inhibitor->HDAC

Caption: Dual inhibition of CDK9 and HDAC signaling.

Conclusion and Future Directions

2-Amino-5-chloropyridine-4-carboxamide is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic placement of its functional groups provides a solid foundation for generating potent and selective inhibitors through well-established synthetic methodologies. The detailed protocol provided herein for a representative dual CDK9/HDAC inhibitor serves as a practical guide for researchers in the field. The continued exploration of the chemical space around this scaffold holds significant promise for the development of the next generation of targeted therapies.

References

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

Sources

Analytical Protocols: Quantification of 2-Amino-5-chloropyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Approach

The Analytical Challenge

2-Amino-5-chloropyridine-4-carboxamide is a critical building block in the synthesis of next-generation kinase inhibitors and Factor Xa inhibitors.[1][2] Its quantification presents specific challenges:

  • Polarity: The presence of both an exocyclic amine (C2) and a carboxamide (C4) creates a highly polar surface, risking poor retention on standard C18 columns.[2]

  • Basicity: The pyridine nitrogen and amino group can cause severe peak tailing due to interaction with residual silanols on the stationary phase.[2]

  • Isomerism: It must be chromatographically resolved from its regioisomers (e.g., 5-amino-2-chloropyridine-4-carboxamide) which may co-exist as synthetic by-products.[1][2]

Strategic Methodology

To address these challenges, this guide proposes two distinct validated workflows:

  • Method A (High-Throughput QC): A robust HPLC-UV method utilizing a Charged Surface Hybrid (CSH) phenyl-hexyl or C18 column to maximize selectivity and peak symmetry under acidic conditions.[1][2]

  • Method B (Trace Quantification): A high-sensitivity LC-MS/MS protocol for detecting this compound at ppm levels (Genotoxic Impurity Screening), utilizing Multiple Reaction Monitoring (MRM).[1][2]

Part 2: Method A - HPLC-UV Protocol (Assay & Purity)[1][2]

Objective: Routine release testing, purity assessment (>98%), and reaction monitoring.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) or Agilent Zorbax SB-C18 CSH technology applies a low-level positive charge to the surface, repelling the protonated basic analyte and eliminating tailing without ion-pairing reagents.[1][2]
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 2.5Low pH ensures the pyridine ring (pKa ~6) is fully protonated, stabilizing retention time.[2]
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier; Methanol can be used but may increase pressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 35°CSlightly elevated temperature improves mass transfer and peak sharpness.
Detection UV @ 245 nm (Primary), 280 nm (Secondary)245 nm targets the conjugated pyridine-amide system; 280 nm is specific to the aromatic ring.[2]
Injection Vol 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).[1][2]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold for polar retention
2.0955Isocratic hold
12.04060Linear gradient to elute
15.0595Wash
17.0595Hold
17.1955Re-equilibration
22.0955End
Sample Preparation[1][2]
  • Diluent: 90:10 Water:Acetonitrile (v/v).[1] Note: Avoid 100% organic diluents to prevent "solvent effect" peak distortion.[1]

  • Stock Solution: Weigh 25 mg of reference standard into a 50 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, then dilute to volume with Water. (Conc: 0.5 mg/mL).

  • Test Solution: Filter through a 0.22 µm PVDF or PTFE syringe filter before injection.

Part 3: Method B - LC-MS/MS Protocol (Trace Impurity Analysis)[1][2]

Objective: Quantifying 2-Amino-5-chloropyridine-4-carboxamide as a potential genotoxic impurity (GTI) in drug substances (Limit of Quantitation < 1 ppm).

Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 450°C.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Gas: 800 L/hr (N2).[2]

MRM Transitions (Precursor -> Product): The parent ion [M+H]+ is 172.0 m/z (based on 35-Cl isotope).[1][2]

Transitionm/zCollision Energy (eV)RoleMechanism
Quantifier 172.0 -> 155.0 15 - 20QuantitativeLoss of NH₃ (Ammonia) from amide/amine.[1][2]
Qualifier 1 172.0 -> 128.0 25 - 30ConfirmationLoss of -CONH₂ (Carboxamide group).[2]
Qualifier 2 174.0 -> 157.0 15 - 20Isotope Check37-Cl isotope transition (confirms Cl presence).[2]
UPLC Conditions[1][2]
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

    • Why T3? This C18 technology is designed for 100% aqueous compatibility, essential for retaining this polar molecule at the beginning of the gradient.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 98% A (Trapping).[1][2]

    • 1-6 min: 98% -> 50% A.[1][2]

    • Flow Rate: 0.4 mL/min.

Part 4: Visualized Workflows & Logic

Method Development Logic

The following diagram illustrates the decision tree used to select the column and mobile phase, ensuring the method is scientifically grounded.

MethodDevelopment Start Target: 2-Amino-5-chloropyridine-4-carboxamide Analyze Analyze Properties: 1. Basic (Pyridine N) 2. Polar (Amide/Amine) Start->Analyze Decision1 Is Trace Level (<0.1%) Required? Analyze->Decision1 UVPath Method A: HPLC-UV (Assay/Purity) Decision1->UVPath No (Assay) MSPath Method B: LC-MS/MS (GTI/Trace) Decision1->MSPath Yes (Trace) ColSelectUV Column: CSH C18 or Phenyl-Hexyl (Resists basic tailing) UVPath->ColSelectUV BufferUV MP: Phosphate pH 2.5 (Protonates bases, sharp peaks) ColSelectUV->BufferUV Output Final Validated Protocol BufferUV->Output ColSelectMS Column: HSS T3 (Retains polar species in high aqueous) MSPath->ColSelectMS BufferMS MP: 0.1% Formic Acid (Volatile, MS compatible) ColSelectMS->BufferMS BufferMS->Output

Figure 1: Decision matrix for selecting chromatographic conditions based on analytical requirements (Assay vs. Trace Impurity).

Fragmentation Pathway (MS/MS)

Understanding the fragmentation is vital for setting up the MRM.[2]

Fragmentation Parent Parent Ion [M+H]+ = 172 Frag1 Fragment 1 [M+H - NH3]+ = 155 Parent->Frag1 -17 Da (Ammonia) Frag2 Fragment 2 [M+H - CONH2]+ = 128 Parent->Frag2 -44 Da (Amide)

Figure 2: Predicted ESI+ fragmentation pathway for MRM transition selection.[1][2]

Part 5: System Suitability & Troubleshooting

Acceptance Criteria

Before running samples, the system must pass these checks:

  • Precision: %RSD of peak area for 6 replicate injections of standard ≤ 2.0% (UV) or ≤ 5.0% (MS).

  • Tailing Factor: T ≤ 1.5 (Critical for basic pyridines).

  • Resolution: Rs > 2.0 between the main peak and any nearest eluting isomer (e.g., 5-amino-2-chloropyridine isomer).[1][2]

Troubleshooting Guide
  • Problem: Peak Tailing (> 1.5).

    • Cause: Silanol interaction.

    • Fix: Ensure pH is < 3.0. If using MS, add 5mM Ammonium Formate to the Formic Acid mobile phase to increase ionic strength.[2]

  • Problem: Early Elution (k' < 2).

    • Cause: Molecule is too polar.

    • Fix: Reduce initial organic concentration to 2-3%.[1][2] Switch to HSS T3 column (can handle 100% aqueous).[2]

  • Problem: Carryover.

    • Cause: Basic amine sticking to injector loop.

    • Fix: Use a needle wash of 50:50 Acetonitrile:Water with 0.1% Formic Acid.

References

  • ChemicalBook. (2025).[2] 2-Amino-5-chloropyridine Chemical Properties and Production. Retrieved from [2]

  • National Institute of Standards and Technology (NIST). (2025).[2][3] 2-Amino-5-chloropyridine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [2]

  • Sigma-Aldrich. (2025).[2] 2-Amino-5-chloropyridine British Pharmacopoeia (BP) Reference Standard.[1][2] Retrieved from [2]

  • BLD Pharm. (2025).[2] 2-Amino-5-chloroisonicotinamide (CAS 1600256-10-7) Product Details. Retrieved from [2]

  • BenchChem. (2025).[2] 5-Amino-2-bromoisonicotinic acid and related aminopyridine analogs. Retrieved from [2]

Sources

Application Note: Purification Strategies for 2-Amino-5-chloropyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the purification protocols for 2-Amino-5-chloropyridine-4-carboxamide , a critical intermediate in the synthesis of kinase inhibitors (e.g., IKK-2 inhibitors) and Factor Xa anticoagulants. Due to the amphoteric nature of the aminopyridine core and the high polarity of the carboxamide group, this compound presents specific solubility challenges.[1] This note provides a three-tiered purification strategy: Acid-Base Manipulation for bulk impurity removal, Recrystallization for isomer rejection, and Chromatographic Polishing for analytical grade isolation.[1]

Compound Profile & Impurity Analysis[1]

Understanding the physicochemical behavior of the target molecule is the prerequisite for designing a robust purification logic.[1]

Physicochemical Properties[1][2][3]
  • Chemical Name: 2-Amino-5-chloropyridine-4-carboxamide

  • Synonyms: 2-Amino-5-chloroisonicotinamide

  • Structure: Pyridine ring substituted with an amino group at C2, a carboxamide at C4, and a chlorine atom at C5.[1]

  • Molecular Formula: C₆H₆ClN₃O[1]

  • Molecular Weight: 171.58 g/mol [1]

  • pKa (Estimated): ~3.5–4.0 (Pyridine Nitrogen), ~15 (Amide).[1]

  • Solubility Profile:

    • High Solubility: DMSO, DMF, Dilute aqueous acid (HCl, H₂SO₄).[1]

    • Moderate Solubility (Hot): Ethanol, Methanol, THF.[1]

    • Low Solubility: Water (neutral pH), Dichloromethane, Ethyl Acetate.[1]

    • Insoluble: Hexanes, Diethyl Ether.[1]

Common Impurity Profile

The purification strategy must target the removal of specific byproducts generated during synthesis (typically via chlorination of 2-aminoisonicotinamide or hydrolysis of 2-amino-5-chloro-4-cyanopyridine).

Impurity TypeSourceRemoval Strategy
Starting Material Unreacted 2-amino-4-cyanopyridine or 2-aminoisonicotinic acid.Acid-Base Extraction: Nitriles are less basic; Acids remain soluble at pH 7.
Regioisomers 2-Amino-3-chloropyridine-4-carboxamide.Recrystallization: Isomers disrupt crystal packing, remaining in the mother liquor.[1]
Hydrolysis Byproducts 2-Amino-5-chloropyridine-4-carboxylic acid (Over-hydrolysis).Bicarbonate Wash: The acid is soluble in sat.[1] NaHCO₃; the amide is not.[1]
Inorganic Salts NaCl, Na₂SO₄ from neutralization steps.[1]Water Slurry: High water wash volume during filtration.
Oxidation Products N-oxides or azo-dimers (Colored yellow/brown).Reslurry/Adsorption: Activated carbon or hot EtOAc reslurry.

Method A: Acid-Base Chemical Filter (Primary Purification)

Objective: To separate the target amide from non-basic impurities (nitriles) and acidic impurities (carboxylic acids) using the basicity of the pyridine nitrogen.

Mechanism

The 2-amino group donates electron density to the pyridine ring, making the ring nitrogen sufficiently basic to protonate with dilute mineral acids.[1] This forms a water-soluble salt. Impurities that lack this basic nitrogen (or are already acidic) will behave differently.

Protocol
  • Dissolution: Suspend the crude solid in 1.0 M HCl (10 mL per gram of solid). Stir at room temperature for 30 minutes.

    • Note: The solution should become clear or slightly hazy. If significant solids remain, they are likely non-basic impurities.[1]

  • Filtration (Clarification): Filter the acidic solution through a Celite pad to remove insoluble tars or unreacted non-basic starting materials.[1]

  • Extraction (Optional): Wash the acidic aqueous filtrate with Ethyl Acetate (2 x 5 vol) to extract non-basic organic impurities.[1] Discard the organic layer.[1]

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly adjust the pH to 8.0–9.0 using 2.0 M NaOH or NH₄OH .

    • Critical: Do not overshoot to pH > 12, as the amide bond may hydrolyze under strong alkaline stress.[1]

  • Isolation: Stir the resulting thick slurry for 1 hour at 0°C to ensure complete precipitation. Filter the solid.[1][2][3]

  • Washing: Wash the filter cake with copious water (to remove NaCl) followed by cold isopropanol (to displace water).

  • Drying: Vacuum dry at 45°C.

Method B: Recrystallization (High Purity)

Objective: To remove regioisomers and trace colored impurities.[1]

Solvent Selection
  • Primary Solvent: Ethanol or Methanol (Good solubility when hot).

  • Anti-Solvent: Water (Drastically reduces solubility).

Protocol
  • Reflux: Suspend the semi-pure solid (from Method A) in Ethanol (15 mL/g). Heat to reflux (80°C).

  • Titration: If the solid does not completely dissolve, add Water dropwise through the condenser until a clear solution is obtained. (Target ratio is typically EtOH:Water 9:1 to 4:1).

    • Tip: If colored impurities persist, add Activated Carbon (5 wt%) at this stage and filter while hot.[1]

  • Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature on a cork ring (insulation promotes large crystal growth).

  • Maturation: Once at room temperature, cool further in an ice bath (0-4°C) for 2 hours.

  • Harvest: Filter the white crystalline needles.

  • Wash: Wash with a cold mixture of Ethanol/Water (1:1).

Method C: Chromatographic Polishing (Analytical Standard)

Objective: Isolation of >99.5% purity material for biological assays or analytical standards.[1]

Flash Chromatography Conditions
  • Stationary Phase: C18 Reverse Phase Silica (Preferred due to polarity) or standard Silica Gel.

  • Normal Phase Eluent: Dichloromethane : Methanol (Gradient 0% → 10% MeOH).

    • Additive: Add 1% Triethylamine or NH₄OH to prevent tailing of the basic pyridine.[1]

  • Reverse Phase Eluent: Water (0.1% Formic Acid) : Acetonitrile (Gradient 5% → 60% ACN).

HPLC Analytical Method (Validation)
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5% B (0-1 min) → 95% B (10 min) → 95% B (12 min)
Detection UV @ 254 nm (Aromatic) and 280 nm

Process Logic Visualization

The following diagram illustrates the decision matrix for purifying crude 2-amino-5-chloropyridine-4-carboxamide.

PurificationLogic Crude Crude Reaction Mixture (Amide, Acid, Nitrile, Salts) AcidDissolve Dissolve in 1M HCl (Protonation) Crude->AcidDissolve Filter1 Filtration AcidDissolve->Filter1 SolidWaste1 Solid Waste: Unreacted Nitrile Tars/Polymers Filter1->SolidWaste1 Insolubles Filtrate1 Acidic Filtrate (Product + Salts) Filter1->Filtrate1 BasePrecip Neutralize to pH 8 (NaOH/NH4OH) Filtrate1->BasePrecip Filter2 Filtration BasePrecip->Filter2 LiquidWaste Filtrate Waste: Salts (NaCl) Carboxylates (Acids) Filter2->LiquidWaste Solubles WetCake Wet Cake (Crude Amide) Filter2->WetCake Recryst Recrystallization (EtOH/H2O) WetCake->Recryst FinalProduct Pure 2-Amino-5-chloropyridine- 4-carboxamide (>98%) Recryst->FinalProduct MotherLiq Mother Liquor: Regioisomers Recryst->MotherLiq

Figure 1: Integrated purification workflow for removing non-basic, acidic, and isomeric impurities.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Acid Step) pH was not adjusted correctly (too low or too high).Ensure pH is strictly 8.0–9.0. Pyridines can remain soluble if pH < 6.
Oiling Out Recrystallization cooling was too fast or solvent ratio incorrect.Reheat to dissolve.[2][3] Add seed crystals. Cool very slowly. Add more ethanol.
Yellow Color Nitro/Nitroso impurities or oxidation.Use Activated Carbon (Darco G-60) during the hot recrystallization step.
Poor Solubility Product is highly crystalline/polar.Use DMF as the primary solvent for recrystallization, then precipitate with water.[1]

References

  • Synthesis of Aminopyridine Scaffolds

    • Context: General methods for chlorinating aminopyridines and handling the resulting isomers.[1]

    • Source: U.S. Patent 3,985,759, "Process for preparing 2-amino-5-chloropyridine". Link

  • Amide Purification Techniques

    • Context: Standard protocols for recrystallizing polar carboxamides
    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.[1]

  • Physicochemical Data (Analogous Compounds)

    • Context: Solubility and pKa data for 2-amino-5-chloropyridine (CAS 1072-98-6)
    • Source: NIST Chemistry WebBook, SRD 69.[1] Link

  • Related Kinase Inhibitor Intermediates

    • Context: Usage of 2-amino-5-chloropyridine-4-carboxamide as a scaffold in IKK-2 inhibitor synthesis.
    • Source: BenchChem Compound Entry & Biological Activity Data. Link

Sources

Application Notes and Protocols for Enzymatic Reactions Involving 2-Amino-5-chloropyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-chloropyridine-4-carboxamide is a substituted heterocyclic amide that represents a structural motif of significant interest to researchers in medicinal chemistry and drug development. The presence of a pyridine core, an amino group, a chloro substituent, and a carboxamide moiety makes it a versatile scaffold. Understanding the enzymatic liabilities and potential biocatalytic transformations of this molecule is critical for predicting its metabolic fate, identifying potential drug-drug interactions, and developing novel, efficient synthetic routes to its derivatives.

This guide provides a detailed exploration of plausible enzymatic reactions involving 2-Amino-5-chloropyridine-4-carboxamide. While direct literature on the enzymatic processing of this specific compound is not extensively available, its chemical architecture allows for well-grounded predictions of its interactions with key enzyme families. The following sections detail the scientific rationale behind these potential transformations and provide robust, adaptable protocols for their investigation in a laboratory setting.

Part 1: Plausible Enzymatic Transformations

The functional groups present on 2-Amino-5-chloropyridine-4-carboxamide make it a candidate for metabolism by several major classes of xenobiotic-metabolizing enzymes. These transformations can lead to detoxification and elimination, or in some cases, bioactivation.

Hydrolysis of the Carboxamide Moiety by Amidases

The primary amide at the C4 position is a prime target for enzymatic hydrolysis. Amidases (EC 3.5.1.4) are a class of hydrolases that catalyze the cleavage of non-peptide carbon-nitrogen bonds in amides to form a carboxylic acid and ammonia[1]. This reaction is often a critical step in the catabolism of both endogenous and xenobiotic compounds. The product of this reaction would be 2-Amino-5-chloropyridine-4-carboxylic acid.

  • Causality: The enzymatic hydrolysis of the amide bond would significantly increase the polarity of the molecule, facilitating its renal clearance. From a synthetic perspective, a selective amidase could provide a green chemistry route to the corresponding carboxylic acid under mild conditions, avoiding harsh chemical hydrolysis that could degrade the substituted pyridine ring.

Phase I Metabolism via Cytochrome P450 (CYP) Enzymes

The cytochrome P450 superfamily of heme-containing monooxygenases is a cornerstone of Phase I drug metabolism, primarily catalyzing oxidative reactions[2][3]. The electron-rich aromatic ring and the exocyclic amino group of 2-Amino-5-chloropyridine-4-carboxamide are potential sites for CYP-mediated oxidation.

  • Potential Reactions:

    • Aromatic Hydroxylation: Introduction of a hydroxyl group onto the pyridine ring.

    • N-Oxidation: Oxidation of the pyridine ring nitrogen or the exocyclic amino group.

  • Causality: These oxidative modifications introduce or expose functional groups that can serve as handles for subsequent Phase II conjugation reactions, further increasing water solubility for excretion[2]. For drug development professionals, understanding CYP-mediated metabolism is crucial for predicting a compound's pharmacokinetic profile and potential for drug-drug interactions[4][5].

Phase II Conjugation Reactions

Phase II metabolism involves the conjugation of endogenous polar molecules to the parent compound or its Phase I metabolites, a process that drastically increases hydrophilicity.

  • Glucuronidation by UDP-Glucuronosyltransferases (UGTs): UGTs are a major family of Phase II enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate[6]. The exocyclic amino group of 2-Amino-5-chloropyridine-4-carboxamide, or a hydroxyl group introduced by CYP enzymes, could serve as an acceptor for glucuronidation[7][8].

  • Glutathione Conjugation by Glutathione S-Transferases (GSTs): GSTs catalyze the nucleophilic attack of the thiol group of glutathione (GSH) on electrophilic substrates[9]. The chlorine atom on the pyridine ring represents a potential site for aromatic nucleophilic substitution, where it is displaced by GSH. This is a known detoxification pathway for halogenated aromatic compounds[10][11].

Hypothetical Metabolic Pathways

The following diagram illustrates the potential enzymatic transformations of 2-Amino-5-chloropyridine-4-carboxamide.

Metabolic Pathways cluster_0 Phase I & Direct Hydrolysis cluster_1 Phase II Conjugation Parent 2-Amino-5-chloropyridine- 4-carboxamide Carboxylic_Acid 2-Amino-5-chloropyridine- 4-carboxylic acid Parent->Carboxylic_Acid Amidase Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylated) Parent->Oxidized_Metabolite CYP450 Glucuronide_Conjugate Glucuronide Conjugate Parent->Glucuronide_Conjugate UGT (on Amino Group) GSH_Conjugate Glutathione Conjugate Parent->GSH_Conjugate GST Oxidized_Metabolite->Glucuronide_Conjugate UGT (on Hydroxyl Group)

Figure 1: Hypothetical enzymatic pathways for 2-Amino-5-chloropyridine-4-carboxamide.

Part 2: Application Note 1: Screening for Amidase-Mediated Hydrolysis

Objective: To identify amidase enzymes capable of hydrolyzing 2-Amino-5-chloropyridine-4-carboxamide to 2-Amino-5-chloropyridine-4-carboxylic acid. This protocol is designed for a high-throughput 96-well plate format.

Principle of the Method: A panel of commercially available or in-house expressed amidases is screened for activity against the substrate. The reaction is monitored by measuring the decrease in substrate concentration and the concurrent increase in product concentration using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Reagents:

  • 2-Amino-5-chloropyridine-4-carboxamide (Substrate)

  • 2-Amino-5-chloropyridine-4-carboxylic acid (Analytical Standard)

  • Amidase enzyme library (e.g., from Rhodococcus rhodochrous, Aspergillus fumigatus, etc.)[1]

  • Sodium Phosphate Buffer (50 mM, pH 7.4)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microtiter plates (polypropylene)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Quenching solution (e.g., 10% Trichloroacetic acid or cold Acetonitrile)

Experimental Workflow Diagram:

Amidase Screening Workflow cluster_workflow Screening Protocol node_prep 1. Prepare Reagents - Substrate Stock (e.g., 100 mM in DMSO) - Enzyme Solutions in Buffer - Buffer node_plate 2. Plate Setup (96-well) - Add Buffer - Add Substrate (Final e.g., 1 mM) - Add Controls (No Enzyme, Denatured Enzyme) node_prep->node_plate node_initiate 3. Initiate Reaction - Add Enzyme solutions to wells - Mix and incubate (e.g., 37°C, 24h) node_plate->node_initiate node_quench 4. Quench Reaction - Add cold Acetonitrile or TCA node_initiate->node_quench node_analyze 5. Analyze Samples - Centrifuge to pellet protein - Transfer supernatant for HPLC/LC-MS analysis node_quench->node_analyze node_data 6. Data Analysis - Calculate % Substrate Conversion - Identify Positive Hits node_analyze->node_data

Figure 2: Workflow for high-throughput screening of amidase activity.

Step-by-Step Protocol:

  • Substrate Preparation: Prepare a 100 mM stock solution of 2-Amino-5-chloropyridine-4-carboxamide in DMSO.

  • Enzyme Preparation: Reconstitute or dilute each amidase enzyme in 50 mM sodium phosphate buffer (pH 7.4) to a working concentration (e.g., 1 mg/mL). Keep enzymes on ice.

  • Reaction Plate Setup: For each reaction well in a 96-well plate, add the components in the following order:

    • 88 µL of 50 mM Sodium Phosphate Buffer (pH 7.4).

    • 2 µL of the 100 mM substrate stock solution (final concentration will be 2 mM, assuming a 100 µL final volume after enzyme addition).

    • Controls:

      • Negative Control (No Enzyme): Add 10 µL of buffer instead of enzyme solution.

      • Heat-Killed Control: Use an enzyme solution that has been boiled for 10 minutes.

  • Reaction Initiation: To initiate the reactions, add 10 µL of the respective enzyme solution to each well.

  • Incubation: Seal the plate and incubate at 37°C for a set time (e.g., 24 hours) with gentle shaking.

  • Reaction Quenching: Stop the reaction by adding 100 µL of cold acetonitrile containing an internal standard to each well. This will precipitate the enzyme.

  • Sample Preparation for Analysis: Seal the plate, vortex, and centrifuge at 4000 x g for 10 minutes to pellet the precipitated protein.

  • HPLC/LC-MS Analysis: Transfer the supernatant to an analytical plate or HPLC vials. Analyze for the presence of the substrate and the product, 2-Amino-5-chloropyridine-4-carboxylic acid.

    • Example HPLC Conditions: C18 column, mobile phase gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Monitor at a suitable UV wavelength (e.g., determined by a UV scan of the substrate).

Data Analysis: Calculate the percent conversion for each enzyme using the following formula: % Conversion = ([Product Peak Area] / ([Substrate Peak Area] + [Product Peak Area])) * 100

Enzymes showing significantly higher conversion than the negative controls are considered positive hits.

Part 3: Application Note 2: In Vitro Metabolic Stability Using Human Liver Microsomes

Objective: To determine the metabolic stability of 2-Amino-5-chloropyridine-4-carboxamide in the presence of human liver microsomes (HLM) and to tentatively identify its primary metabolites.

Principle of the Method: The compound is incubated with HLM, which contains a rich complement of Phase I (CYP) and Phase II (UGT) enzymes[12][13][14]. The reaction requires specific cofactors: NADPH for CYP enzymes and UDPGA for UGT enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic stability (half-life, intrinsic clearance). The same samples are analyzed to detect the appearance of new mass signals corresponding to potential metabolites.

Materials and Reagents:

  • 2-Amino-5-chloropyridine-4-carboxamide

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.

  • UDPGA (Uridine 5'-diphosphoglucuronic acid)

  • Magnesium Chloride (MgCl₂)

  • Positive control substrate (e.g., Testosterone for CYPs, Propranolol for UGTs)

  • Acetonitrile (LC-MS grade) with internal standard

Experimental Workflow Diagram:

Metabolic Stability Workflow cluster_workflow HLM Incubation Protocol node_preinc 1. Pre-incubation - Add Buffer, HLM, and Substrate to tubes - Warm to 37°C for 5 min node_initiate 2. Initiate Reaction - Add Cofactor Solution (NADPH +/- UDPGA) - Start timer node_preinc->node_initiate node_sample 3. Time-Point Sampling - At t = 0, 5, 15, 30, 60 min - Transfer aliquot to quenching solution node_initiate->node_sample node_process 4. Sample Processing - Vortex and centrifuge to pellet protein node_sample->node_process node_analyze 5. LC-MS/MS Analysis - Analyze supernatant for parent compound - Perform metabolite screening node_process->node_analyze node_data 6. Data Analysis - Plot ln(% Remaining) vs. Time - Calculate half-life (t½) and clearance (Clint) node_analyze->node_data

Figure 3: Workflow for assessing metabolic stability in human liver microsomes.

Step-by-Step Protocol:

  • Prepare Solutions:

    • Substrate Stock: 1 mM in DMSO.

    • HLM Suspension: Dilute HLM stock to 2 mg/mL in 100 mM phosphate buffer on ice.

    • Cofactor Solution: Prepare a solution of NADPH regenerating system and/or UDPGA in buffer.

  • Reaction Setup: In microcentrifuge tubes, prepare the incubation mixture (total volume 200 µL):

    • 178 µL of 100 mM Phosphate Buffer (with 5 mM MgCl₂)

    • 10 µL of 2 mg/mL HLM suspension (final concentration 0.1 mg/mL)

    • 2 µL of 1 mM substrate stock (final concentration 10 µM)

    • Controls: Include a reaction without NADPH/UDPGA (to check for non-cofactor dependent degradation) and a reaction without HLM (to check for chemical instability).

  • Pre-incubation: Pre-incubate the tubes at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding 10 µL of the cofactor solution.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove a 25 µL aliquot of the reaction mixture and add it to a tube or well containing 75 µL of cold acetonitrile with an internal standard to quench the reaction.

  • Sample Processing: After the final time point, vortex all quenched samples and centrifuge at 4000 x g for 10 minutes.

  • LC-MS/MS Analysis:

    • Stability: Analyze the supernatant for the parent compound. Quantify the peak area relative to the internal standard at each time point.

    • Metabolite ID: Analyze the samples using full scan and product ion scan modes to search for masses corresponding to expected metabolic transformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation, +305 Da for glutathione conjugation).

Data Analysis and Presentation:

  • Metabolic Stability:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Half-life (t½): t½ = 0.693 / k

    • Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

  • Data Tables: Summarize quantitative data in clear tables.

Table 1: Example Data Summary for Amidase Screening

Enzyme Source % Conversion (24h)
Amidase A 85.2%
Amidase B 5.1%
Amidase C 92.5%

| No Enzyme Control | <1.0% |

Table 2: Example Data Summary for Metabolic Stability

Compound t½ (min) Clint (µL/min/mg)
2-Amino-5-chloropyridine-4-carboxamide 45.8 30.2

| Positive Control (e.g., Verapamil) | 15.2 | 91.2 |

References

  • Turesky, R. J., et al. (2012). UDP-Glucuronosyltransferase-mediated Metabolic Activation of the Tobacco Carcinogen 2-Amino-9H-pyrido[2,3-b]indole. Journal of Biological Chemistry. [Link]

  • Creative Bioarray. In Vitro Metabolism Assay Kits & Reagents. [Link]

  • Wikipedia. Glucuronosyltransferase. [Link]

  • Discovery Life Sciences. Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]

  • Alqahtani, S. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. MDPI. [Link]

  • Patil, S. A., et al. (2024). Microbial amidases: Characterization, advances and biotechnological applications. PMC. [Link]

  • Saleem, M., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. Semantic Scholar. [Link]

  • Wikipedia. Glutathione S-transferase. [Link]

  • Singh, S., & Sharma, B. (2017). Glutathione s-transferases detoxify endogenous and exogenous toxic agents-mini review. MOJ Toxicology. [Link]

  • Pompili, M. B., et al. (2023). Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications. MDPI. [Link]

  • Sharma, R., et al. (2018). The role of glutathione S-transferases in oxidative stress and cancer. Free Radical Research.
  • ResearchGate. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. [Link]

  • Creative Bioarray. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • Bandarage, U. K., et al. (2012). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. [Link]

  • RSC. (2014). Protocol for enzyme assays. [Link]

  • Basavoju, S., et al. (2008). Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. PMC. [Link]

  • Aninat, C., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]

  • Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology.
  • Preissner, S., et al. (2010). Polymorphic cytochrome P450 enzymes (CYPs) and their role in personalized therapy. PLoS One.
  • Zanger, U. M., & Schwab, M. (2013).
  • XenoTech. (2023, February 24). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. [Link]

  • de Santi, C., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

  • ACS Publications. (2002, December 11). Fluorophoric Assay for the High-Throughput Determination of Amidase Activity. [Link]

  • ScienceDirect. (2012).
  • S. M. A. H. Siddiki, et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. [Link]

  • ResearchGate. (2024, June 5). (PDF) An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identification of Amidase Activity. [Link]

  • NIH. (n.d.). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. [Link]

  • MDPI. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. [Link]

  • MDPI. (2018). Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. [Link]

  • Frontiers. (2018). Glutathione S-Transferase Enzymes in Plant-Pathogen Interactions. [Link]

  • PubMed. (2005). The effect of UDP-glucuronosyltransferase 1A1 expression on the mutagenicity and metabolism of the cooked-food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in CHO cells. [Link]

  • MDPI. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with 2-Amino-5-chloropyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-5-chloropyridine-4-carboxamide. This document provides in-depth troubleshooting strategies and practical protocols to address the solubility challenges commonly encountered when working with this compound in in vitro settings. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to ensure reliable and reproducible experimental outcomes.

Understanding the Molecule: Why Solubility is a Challenge

2-Amino-5-chloropyridine-4-carboxamide is a pyridine carboxamide derivative. Its structure, featuring a pyridine ring, an amino group, and a carboxamide group, presents a mixed polarity profile that complicates its dissolution in aqueous buffers essential for most in vitro assays. While the amino and carboxamide groups can participate in hydrogen bonding, the chlorinated pyridine ring introduces significant hydrophobicity.

Key physicochemical properties to consider:

  • Water Solubility: Limited. One source indicates a water solubility of approximately 1 g/L (1000 µg/mL) at 20°C, which can be a limiting factor for creating high-concentration stock solutions for dose-response studies.

  • Organic Solvents: It exhibits greater solubility in organic solvents like ethanol and methanol.[1]

  • pH-Dependent Solubility: The presence of the basic amino group and the pyridine nitrogen means its charge state, and therefore its solubility, can be significantly influenced by the pH of the medium.[2][3] Amines are basic and can be protonated at lower pH, which generally increases aqueous solubility.[4]

This guide will walk you through a logical progression of strategies to systematically overcome these inherent solubility hurdles.

Part 1: Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the most common issues observed in the lab.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer or cell culture medium. What is happening?

A1: This is a classic sign of a compound "crashing out" of solution. It occurs when the compound, highly soluble in a concentrated organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly transferred to an aqueous environment where its solubility is much lower. The organic solvent is diluted, and the water cannot keep the compound dissolved at that concentration.

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A2: This is highly cell-line dependent. As a general rule, the final concentration of DMSO in your assay should be kept below 0.5% (v/v), with many sensitive cell lines requiring ≤0.1%.[5][6] Concentrations as low as 0.5% have been shown to cause cytotoxic effects after 24 hours in some cell types.[6] It is imperative to run a vehicle control (media + highest concentration of DMSO used) to assess its impact on your specific cell line's health and assay performance.[7][8]

Q3: Can I use sonication or heat to dissolve my compound?

A3: Gentle warming (e.g., 37°C water bath) and brief sonication can be used to aid the initial dissolution in an organic solvent like DMSO. However, exercise caution. Excessive heat can degrade the compound, and sonication can sometimes promote aggregation. These methods should not be used as a crutch for a fundamentally flawed solvent system, especially once you are working with aqueous buffers.

Q4: Should I try adjusting the pH of my buffer to improve solubility?

A4: Yes, this can be a very effective strategy for compounds with ionizable groups like the amine in 2-Amino-5-chloropyridine-4-carboxamide. Lowering the pH (e.g., to pH 6.0) will protonate the amine, increasing its polarity and aqueous solubility.[9] However, you must first confirm that the pH change does not negatively impact your cells, your target protein's activity, or other assay components.

Part 2: Systematic Troubleshooting Workflow

If you are facing persistent solubility issues, follow this systematic workflow. Start with the simplest, least disruptive methods before moving to more complex formulations.

G Start Problem: Compound Precipitation in Aqueous Media CheckDMSO Step 1: Optimize Stock & Dilution Is final DMSO concentration ≤0.5%? Is the stock fully dissolved? Start->CheckDMSO AdjustDMSO Action: Lower final DMSO concentration. Prepare fresh, fully dissolved stock. (See Protocol 1) CheckDMSO->AdjustDMSO No TestpH Step 2: Test pH Adjustment Is the compound's activity pH-tolerant? CheckDMSO->TestpH Yes DMSO_Yes Yes DMSO_No No AdjustDMSO->Start AdjustpH Action: Prepare assay buffer with lower pH (e.g., 6.0-6.5) to protonate amine. (See Protocol 2) TestpH->AdjustpH Yes TestCosolvent Step 3: Evaluate Co-solvents Is the assay compatible with other solvents (e.g., Ethanol, PEG-400)? TestpH->TestCosolvent No pH_Yes Yes pH_No No Success Resolution: Compound is Soluble AdjustpH->Success AddCosolvent Action: Test co-solvents in the final assay buffer (e.g., 1-5% PEG-400). Validate vehicle effects. TestCosolvent->AddCosolvent Yes UseCyclodextrin Step 4: Advanced Formulation Use Cyclodextrins TestCosolvent->UseCyclodextrin No Cosolvent_Yes Yes Cosolvent_No No AddCosolvent->Success CyclodextrinProtocol Action: Encapsulate compound with HP-β-CD or SBE-β-CD to form an inclusion complex. (See Protocol 3) UseCyclodextrin->CyclodextrinProtocol CyclodextrinProtocol->Success

Caption: Troubleshooting Decision Tree for Solubility Issues.

Part 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the key strategies outlined above. Always begin by determining the maximum solubility in your final assay buffer to set realistic expectations for your experiment.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

The goal is to create a fully dissolved, high-concentration primary stock that can be serially diluted.

  • Weighing: Accurately weigh out 1-5 mg of 2-Amino-5-chloropyridine-4-carboxamide in a sterile microfuge tube.

  • Solvent Addition: Add the calculated volume of 100% cell-culture grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes.

  • Gentle Warming (Optional): If solids persist, place the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Visual Inspection: Hold the tube up to a light source to ensure there are no visible particulates or crystals. The solution must be completely clear.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: pH-Mediated Solubility Enhancement

This protocol is for testing if reducing the pH of the final assay buffer can maintain compound solubility upon dilution.

  • Buffer Preparation: Prepare several small batches of your final assay buffer, adjusting the pH downwards in increments (e.g., pH 7.4 (control), pH 7.0, pH 6.5, pH 6.0). Use sterile HCl to adjust.

  • Compound Dilution: Prepare an intermediate dilution of your DMSO stock in DMSO if necessary. Then, add a small volume of the DMSO stock to each of the prepared buffers to achieve your highest desired final concentration. Ensure the final DMSO concentration remains constant across all pH conditions (e.g., 0.5%).

  • Observation: Vortex briefly and let the solutions stand at room temperature for 30 minutes. Visually inspect for precipitation.

  • Validation: Crucially , you must validate that the optimal pH for solubility does not alter the biological activity of your system. Run control experiments (e.g., enzyme activity, cell viability) at the selected pH without the compound.

Protocol 3: Using Cyclodextrins for Advanced Solubilization

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, effectively creating a water-soluble "carrier" complex.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[12][13]

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD or SBE-β-CD in your aqueous assay buffer.

  • Complex Formation:

    • Add the cyclodextrin solution directly to a pre-weighed amount of the solid compound.

    • Alternatively, dissolve the compound in a minimal amount of a volatile organic solvent (like methanol), add the cyclodextrin solution, and then remove the organic solvent via evaporation (e.g., using a rotary evaporator or nitrogen stream).

  • Equilibration: Vigorously vortex or sonicate the mixture. Allow it to shake or stir at room temperature for several hours (or overnight) to ensure maximum complex formation.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any un-complexed, insoluble material.

  • Quantification: Carefully collect the supernatant. The concentration of the solubilized compound in this supernatant must be accurately determined using a validated analytical method (e.g., HPLC-UV or LC-MS). This quantified solution is now your working stock.

Part 4: Data Summary & Key Parameters

To aid in experimental design, the following table summarizes key parameters and recommended starting points.

ParameterRecommended Starting PointCritical Considerations
Primary Solvent 100% DMSOEnsure it is anhydrous and cell-culture grade.
Stock Concentration 10-50 mMHigher concentrations increase the risk of precipitation upon dilution.
Final DMSO % (in assay) ≤ 0.5% (ideal: ≤ 0.1%)Must be validated for your cell line. Run vehicle controls.
pH Adjustment Test range: pH 6.0 - 7.4Must not affect assay biology.[3]
Co-solvents PEG-400 (1-5%), Ethanol (1-2%)Check for compatibility and toxicity in your specific assay.
Cyclodextrins HP-β-CD, SBE-β-CDRequires quantification of the final soluble concentration.[14]

This guide provides a robust framework for addressing the solubility of 2-Amino-5-chloropyridine-4-carboxamide. By understanding the compound's properties and applying a systematic, multi-pronged approach, researchers can achieve the accurate and reproducible data necessary for advancing their scientific objectives.

References

  • PubChem. 2-Amino-5-chloropyridine. National Center for Biotechnology Information. [Link]

  • ChemSrc. 2-Amino-5-chloropyridine. [Link]

  • Cheméo. Chemical Properties of 2-Amino-5-chloropyridine (CAS 1072-98-6). [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • do Amaral, A. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]

  • Doc Brown's Chemistry. Solubility and pH of amines. [Link]

  • Kumar, P., et al. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC. [Link]

  • PubChem. Diethylenetriaminepentaacetic acid. National Center for Biotechnology Information. [Link]

  • Al-Ghabeish, M., et al. (2025). Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice. PMC. [Link]

  • LUXI CHEMICAL COMPANY. Diethylenetriaminepentaacetic Acid CAS 67-43-6. [Link]

  • Pop, C. A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • ResearchGate. The structures of pyridine fragment (a), and carboxamide group (b). [Link]

  • Zhang, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • ResearchGate. Until what percentage does DMSO remain not toxic to cells.? [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. [Link]

  • Sharma, R., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

  • Gallego-Yerga, L., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]

  • ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. [Link]

  • Iranian Journal of Blood and Cancer. Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • YouTube. How does pH Affect Amino Acids?. [Link]

  • Journal of Applied Medical Sciences. Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]

  • Semantic Scholar. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

  • Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. [Link]

  • Home Sunshine Pharma. Diethylenetriaminepentaacetic Acid CAS 67-43-6. [Link]

Sources

Technical Support Center: Preventing Over-Chlorination in 2-Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyridine chemistry. This guide is designed for researchers, chemists, and process development professionals encountering challenges with the selective chlorination of 2-aminopyridine. Over-chlorination is a common and costly issue, leading to difficult purifications and reduced yields of the desired monochlorinated product, typically 2-amino-5-chloropyridine. This resource provides in-depth, experience-driven answers to common questions, robust troubleshooting protocols, and the fundamental chemical principles to empower you to control your reaction.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: Why is 2-aminopyridine so susceptible to over-chlorination?

A1: The high susceptibility to over-chlorination stems from the powerful electron-donating nature of the amino (-NH₂) group. In electrophilic aromatic substitution (EAS) reactions, the amino group is a strong activating group, increasing the electron density of the pyridine ring and making it more nucleophilic.[1] This heightened reactivity not only facilitates the initial desired chlorination but also activates the resulting 2-amino-5-chloropyridine product, making it a prime candidate for a second chlorination, typically yielding 2-amino-3,5-dichloropyridine.[2]

The reaction proceeds as follows:

  • Activation: The amino group donates electron density into the pyridine ring, primarily at the ortho and para positions (C3, C5).

  • First Chlorination: The electrophilic chlorine (Cl⁺) is attacked by the electron-rich ring, with a strong preference for the C5 position (para to the amino group).[3]

  • Second Chlorination: The resulting 2-amino-5-chloropyridine is still an activated ring system. The rate of this second chlorination can be comparable to the first, especially under non-optimized conditions, leading to the formation of the dichlorinated byproduct.[2]

Q2: What are the most common chlorinating agents and their impact on selectivity?

A2: Several reagents are used for this transformation, each with distinct advantages and disadvantages regarding handling, cost, and selectivity.

ReagentCommon Use & CharacteristicsSelectivity Considerations
N-Chlorosuccinimide (NCS) A solid, easy-to-handle reagent that provides a source of electrophilic chlorine (Cl⁺).[4][5] It is often preferred in lab-scale synthesis for its high regioselectivity and milder reaction conditions.[3][5]Generally offers high selectivity for monochlorination due to its controlled release of the electrophile.[3][5] However, over-chlorination can still occur if stoichiometry and temperature are not carefully controlled.[6]
Chlorine Gas (Cl₂) A highly reactive and cost-effective reagent, often used in industrial-scale production. Requires specialized equipment for safe handling.Can be difficult to control, leading to a higher propensity for over-chlorination and other side reactions if not used in a strongly acidic medium.[2][7]
Sulfuryl Chloride (SO₂Cl₂) A liquid reagent that can serve as a source of chlorine. Reactions can be vigorous.Reactivity can be difficult to moderate, often leading to mixtures of chlorinated products.
Sodium Hypochlorite (NaClO) / HCl Uses inexpensive and readily available reagents to generate active chlorine in situ.[7][8]The rate of chlorine generation must be carefully controlled to avoid a buildup of the chlorinating agent, which can lead to over-chlorination.[7]
Q3: How does the reaction medium (acidic vs. neutral) affect selectivity?

A3: The acidity of the reaction medium is one of the most critical factors for controlling selectivity.

  • Neutral/Weakly Acidic Conditions: In these media, the 2-aminopyridine exists in its highly reactive, unprotonated form. The product, 2-amino-5-chloropyridine, is also unprotonated and highly activated. The rates of the first and second chlorination are comparable, leading to significant formation of the 2-amino-3,5-dichloropyridine byproduct.[2]

  • Strongly Acidic Conditions (Hammett acidity H₀ < -3.5): In a strongly acidic medium (e.g., >70% H₂SO₄ or concentrated HCl), the nitrogen atoms of both the starting material and the monochlorinated product are protonated.[2] This protonation deactivates the pyridine ring towards further electrophilic attack. Crucially, the rate of chlorination for the protonated 2-aminopyridine is significantly faster than the rate for the protonated 2-amino-5-chloropyridine.[2] This rate difference is the key to achieving high selectivity for the desired monochlorinated product.[2]

Section 2: Troubleshooting Guide - When Over-Chlorination Occurs

This section addresses specific issues you might encounter during your experiment.

Q: My TLC/LC-MS analysis shows a significant spot/peak corresponding to the dichlorinated product. What is the most likely cause?

A: The two most probable causes are incorrect stoichiometry and poor temperature control.

  • Stoichiometry: The molar ratio of the chlorinating agent to 2-aminopyridine is paramount. An excess of the chlorinating agent is the most direct path to over-chlorination.

    • Immediate Action: Re-verify the weights and molar calculations for your substrate and chlorinating agent. Ensure you are using a ratio of no more than 1.0 to 1.05 equivalents of the chlorinating agent.

  • Temperature Control & Addition Rate: A high reaction temperature increases the reaction rate non-selectively, promoting the second chlorination.[9] Similarly, adding the chlorinating agent too quickly creates localized areas of high concentration, mimicking an excess of reagent.

    • Immediate Action: Ensure your reaction is adequately cooled (an ice bath is recommended for initial trials). Add the chlorinating agent slowly, either portion-wise for solids like NCS or dropwise for solutions, over an extended period (e.g., 30-60 minutes).[8]

Q: I've confirmed my stoichiometry and temperature are correct, but I still see dichlorination. What else could be wrong?

A: Inefficient mixing or solvent choice could be the culprit.

  • Mixing: In a poorly stirred reaction, the chlorinating agent is not dispersed quickly enough. This leads to localized high concentrations where over-chlorination can occur before the reagent has a chance to react with the bulk of the starting material.

    • Corrective Action: Increase the stirring rate to ensure the reaction mixture is homogenous. For larger scale reactions, consider mechanical stirring over magnetic stirring.

  • Solvent: The choice of solvent can influence the solubility of the reagents and intermediates, as well as the overall reaction rate.

    • Corrective Action: Acetonitrile (MeCN) is a common and effective solvent for chlorinations with NCS.[3] If solubility is an issue, consider alternative solvents, but be aware that this may require re-optimization of the reaction conditions.

Section 3: Proactive Prevention & Optimization Protocols

Protocol 1: Controlled Monochlorination using N-Chlorosuccinimide (NCS)

This protocol is designed to maximize the yield of 2-amino-5-chloropyridine while minimizing the formation of di- and poly-chlorinated byproducts.

Materials:

  • 2-Aminopyridine

  • N-Chlorosuccinimide (NCS), recrystallized if necessary

  • Acetonitrile (MeCN), anhydrous

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 eq.) in acetonitrile (approx. 10 mL per gram of substrate).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature is stable between 0-5 °C.

  • NCS Addition: In a separate flask, prepare a solution of NCS (1.0 eq.) in acetonitrile. Add this solution to the 2-aminopyridine solution dropwise via an addition funnel over a period of 1 hour. Maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction's progress every 30 minutes using a suitable analytical method (see Protocol 2).

  • Quenching & Work-up: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding an aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[3]

  • Purification: Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield pure 2-amino-5-chloropyridine.[3][6]

Protocol 2: In-Process Monitoring by Thin-Layer Chromatography (TLC)

Regularly monitoring the reaction is crucial for stopping it at the optimal time before significant over-chlorination occurs.

Procedure:

  • Prepare TLC Plate: Use a silica gel plate.

  • Spotting: Using a capillary tube, spot the plate with three lanes:

    • Lane 1: A co-spot (starting material and reaction mixture).

    • Lane 2: The reaction mixture.

    • Lane 3: The 2-aminopyridine starting material.

  • Elution: Develop the plate using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Visualization: Visualize the plate under UV light (254 nm). The product, 2-amino-5-chloropyridine, should appear as a new spot with a higher Rf than the starting material. The dichlorinated byproduct will have an even higher Rf.

  • Analysis: The reaction should be stopped when the spot for the starting material has been consumed, but before the spot for the dichlorinated product becomes intense.

Section 4: Visual Guides

Mechanism of Over-chlorination

The diagram below illustrates the electrophilic aromatic substitution pathway, showing how the initial product can undergo a subsequent reaction.

G cluster_0 Step 1: Monochlorination (Desired) cluster_1 Step 2: Over-chlorination (Undesired) A 2-Aminopyridine (Activated Ring) B Sigma Complex Intermediate A->B + Cl+ C 2-Amino-5-chloropyridine (Product) B->C - H+ D 2-Amino-5-chloropyridine (Still Activated) C->D Product becomes reactant for next step E Di-chloro Sigma Complex D->E + Cl+ F 2-Amino-3,5-dichloropyridine (Byproduct) E->F - H+

Caption: Reaction pathway showing the formation of both mono- and di-chlorinated products.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve over-chlorination issues.

G start Over-chlorination Detected (TLC, LC-MS, GC-MS) check_stoich Verify Stoichiometry (Chlorinating Agent ≤ 1.05 eq.) start->check_stoich is_stoich_ok Is Stoichiometry Correct? check_stoich->is_stoich_ok fix_stoich Adjust Reagent Amounts and Repeat is_stoich_ok->fix_stoich No check_temp Review Temperature Control & Addition Rate is_stoich_ok->check_temp Yes is_temp_ok Was Temp Low (0-5°C) & Addition Slow? check_temp->is_temp_ok fix_temp Implement Cooling Bath & Slow Addition is_temp_ok->fix_temp No check_mixing Evaluate Mixing Efficiency is_temp_ok->check_mixing Yes is_mixing_ok Is Stirring Vigorous & Homogenous? check_mixing->is_mixing_ok fix_mixing Increase Stir Rate/ Use Mechanical Stirrer is_mixing_ok->fix_mixing No consider_acid Consider Changing to Strongly Acidic Medium is_mixing_ok->consider_acid Yes

Caption: Decision tree for troubleshooting over-chlorination issues.

References

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
  • Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide. Synlett.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine. Benchchem.
  • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • 2-Amino-5-chloropyridine: An In-Depth Explor
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • How to prepare 2-Amino-5-chloropyridine? - FAQ. Guidechem.
  • Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. Benchchem.
  • Regioselective chlorination of pyridine N‐oxides under optimized...
  • Process for preparing 2-amino-5-chloropyridine.
  • A method for preparation of 2-amino-5-chloro-pyridine.
  • Can the preparation method of 2-Amino-5-chloropyridine be optimized? - FAQ. Guidechem.
  • A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5. Benchchem.
  • HPLC Methods for analysis of 2-Aminopyridine.
  • Electrophilic substitution on pyridine.
  • N-Chlorosuccinimide. Wikipedia.
  • Wh
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies.
  • N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorin
  • Process for the preparation of 2-chloropyridines.
  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal.
  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. PubMed.
  • Electrophilic Aromatic Substitutions: Chlorination and Bromin
  • Effect of temperature on chlorination of 2 mg of sample.
  • Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins. PMC.
  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens... Crystal Growth & Design.
  • Mild Electrophilic Halogenation of Chloropyridines Using CCl4 or C2Cl6 under Basic Phase Transfer Conditions.
  • Deaminative chlorin
  • Analytical Methods Approved for Drinking W
  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in W
  • The Journal of Organic Chemistry Ahead of Print.
  • ANALYTICAL METHODS - Toxicological Profile for Chlorine. NCBI Bookshelf.
  • Symmetric Double-Headed Aminopyridines, A Novel Str
  • Efficient Synthesis of 2-Aminopyridine Deriv

Sources

Validation & Comparative

A Researcher's Guide to Comparing the Biological Activity of 2-Amino-5-chloropyridine-4-carboxamide and Zopiclone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of central nervous system (CNS) drug discovery, the exploration of novel molecular scaffolds with the potential to modulate neuronal activity is a paramount endeavor. This guide provides a comprehensive framework for the comparative biological evaluation of 2-Amino-5-chloropyridine-4-carboxamide, a lesser-characterized compound, against the well-established nonbenzodiazepine hypnotic agent, Zopiclone. While Zopiclone's mechanism of action is extensively documented, a significant information gap exists for 2-Amino-5-chloropyridine-4-carboxamide, necessitating a structured, hypothesis-driven experimental approach.

This document is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for a head-to-head comparison, from initial in vitro characterization to in vivo behavioral assessment. We will delve into the established pharmacology of Zopiclone to provide a benchmark for comparison and then outline the requisite experimental protocols to elucidate the biological activity of 2-Amino-5-chloropyridine-4-carboxamide.

Understanding the Benchmark: The Biological Profile of Zopiclone

Zopiclone, a cyclopyrrolone derivative, exerts its therapeutic effects as a hypnotic agent through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] This receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. Zopiclone enhances the effect of GABA, leading to its sedative and hypnotic properties.

Key pharmacological characteristics of Zopiclone include:

  • Mechanism of Action: Positive allosteric modulator of the GABA-A receptor, binding to the benzodiazepine site.[2]

  • Pharmacological Effects: Hypnotic, anxiolytic, anticonvulsant, and myorelaxant properties.

  • Receptor Binding Profile: Binds to the benzodiazepine site on the GABA-A receptor. Some studies suggest a degree of selectivity for α1 and α5 subunit-containing receptors.

  • Pharmacokinetics: Rapidly absorbed with a relatively short half-life, which is advantageous for a hypnotic agent.

The Investigational Compound: 2-Amino-5-chloropyridine-4-carboxamide

Currently, there is a paucity of publicly available data on the biological activity of 2-Amino-5-chloropyridine-4-carboxamide. Its structural relationship to 2-amino-5-chloropyridine, a known precursor in the synthesis of Zopiclone, provides a rationale for investigating its potential activity at the GABA-A receptor.[3][4][5][6] The following experimental workflow is proposed to systematically characterize its biological profile and enable a robust comparison with Zopiclone.

Part 1: In Vitro Characterization - Unveiling Molecular Interactions

The initial phase of comparison focuses on determining if and how 2-Amino-5-chloropyridine-4-carboxamide interacts with the primary target of Zopiclone, the GABA-A receptor.

Experimental Workflow: In Vitro Assays

Caption: A multi-faceted approach to in vivo behavioral testing to compare the hypnotic, anxiolytic, and sedative effects of novel compounds.

Rodent Models of Insomnia

Several animal models can be used to evaluate the hypnotic potential of a compound. [7][8][9][10] Objective: To assess the efficacy of 2-Amino-5-chloropyridine-4-carboxamide in promoting sleep onset and maintenance in comparison to Zopiclone.

Methodology: Pentobarbital-Induced Sleep Test

  • Animal Model: Use mice or rats.

  • Procedure: Administer the test compound (2-Amino-5-chloropyridine-4-carboxamide or Zopiclone) or vehicle to different groups of animals. After a set period, administer a sub-hypnotic dose of pentobarbital.

  • Parameters Measured: Record the latency to the loss of the righting reflex (sleep onset) and the duration of the loss of the righting reflex (sleep duration).

  • Data Analysis: Compare the sleep latency and duration in the compound-treated groups to the vehicle control group.

Table 3: Hypothetical Pentobarbital-Induced Sleep Data

TreatmentDose (mg/kg)Sleep Latency (min)Sleep Duration (min)
Vehicle-1510
Zopiclone5545
2-Amino-5-chloropyridine-4-carboxamideTBDTBDTBD

TBD: To be determined by experimentation.

Models of Anxiety

The anxiolytic properties of the test compound can be evaluated using well-validated behavioral paradigms. [11][12][13][14][15] Objective: To determine if 2-Amino-5-chloropyridine-4-carboxamide exhibits anxiolytic effects comparable to Zopiclone.

Methodology: Elevated Plus Maze (EPM)

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

  • Procedure: Administer the test compound or vehicle to the animals. Place each animal in the center of the maze and allow it to explore for a set period.

  • Parameters Measured: Record the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

  • Data Analysis: Compare the performance of the compound-treated groups to the vehicle control group.

Tests for Sedation and Motor Coordination

It is crucial to distinguish between a true anxiolytic effect and a general sedative effect that might impair motor function.

Objective: To assess the sedative and motor-impairing effects of 2-Amino-5-chloropyridine-4-carboxamide.

Methodology: Open Field Test and Rotarod Test

  • Open Field Test: Measures general locomotor activity and exploratory behavior in a novel environment. A significant decrease in activity can indicate sedation.

  • Rotarod Test: Assesses motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is measured. A decrease in latency suggests motor impairment.

Conclusion and Future Directions

This guide provides a comprehensive, albeit prospective, framework for comparing the biological activity of 2-Amino-5-chloropyridine-4-carboxamide to the established profile of Zopiclone. The proposed experiments will systematically elucidate the in vitro and in vivo pharmacology of this novel compound, starting with its interaction at the molecular target and progressing to its effects on complex behaviors.

Should 2-Amino-5-chloropyridine-4-carboxamide demonstrate promising activity as a GABA-A receptor modulator with a favorable hypnotic and anxiolytic profile, further studies would be warranted. These could include detailed pharmacokinetic profiling, investigation of its effects on sleep architecture using electroencephalography (EEG), and assessment of its potential for tolerance and dependence. The journey from a structurally interesting molecule to a potential therapeutic agent is long and requires rigorous, multi-faceted investigation, for which this guide provides the foundational experimental strategy.

References

  • PDSP. (n.d.). GABA-A Receptor Binding Assay Protocol. Retrieved from [Link]

  • Le, T., & Perlis, M. L. (2023). Animal models of human insomnia. Journal of sleep research, e13845.
  • Kant, R., Kumar, A., & Deshmukh, R. (2009). Rodent models of insomnia: a review of experimental procedures that induce sleep disturbances. Neuroscience and biobehavioral reviews, 33(6), 874–899.
  • Salvat, E., et al. (2004). Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex. Journal of neurophysiology, 92(1), 405-419.
  • Le, T., & Perlis, M. L. (2023). Animal models of human insomnia. Journal of sleep research, 32(1), e13845.
  • Becker, N., et al. (2015). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. ASSAY and Drug Development Technologies, 13(6), 358-367.
  • Enna, S. J., & Bowery, N. G. (Eds.). (2006). The GABA receptors. Humana Press.
  • Syed, S. (2016).
  • Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology. Retrieved from [Link]

  • Boddum, K., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current protocols in pharmacology, 89(1), e75.
  • Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes.
  • Chen, Z. K., et al. (2019). Insomnia-related rodent models in drug discovery. Acta pharmacologica Sinica, 40(8), 983–991.
  • Cryan, J. F., & Sweeney, F. F. (2011). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British journal of pharmacology, 164(4), 1129–1161.
  • Desingu, R., et al. (2023). Animal models of anxiety: a review. International Journal of Basic & Clinical Pharmacology, 12(1), 134-141.
  • Masubuchi, S., et al. (2022). A mouse model of insomnia with sleep apnea. bioRxiv.
  • ResearchGate. (n.d.). Screening Methods for the Evaluation of Sedative-Hypnotics.
  • Bourin, M., et al. (2007). Animal models of anxiety in mice. Fundamental & clinical pharmacology, 21(6), 567–574.
  • Eid, R. S., & Gobinath, A. R. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in behavioral neuroscience, 15, 783359.
  • ResearchGate. (n.d.). Growth, physicochemical and quantum chemical investigations on 2-amino 5-chloropyridinium 4-carboxybutanoate – An organic crystal for biological and optoelectronic device applications.
  • ResearchGate. (n.d.). Animal models of anxiety disorders and stress.
  • Boileau, A. J., et al. (1999). Mapping the Agonist Binding Site of the GABAA Receptor: Evidence for a β-Strand. The Journal of neuroscience : the official journal of the Society for Neuroscience, 19(12), 4847–4854.
  • ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and....
  • Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-amino-5-chloropyridine.
  • Huang, S., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & medicinal chemistry letters, 17(8), 2179–2183.
  • ResearchGate. (n.d.). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study.
  • National Center for Biotechnology Information. (n.d.). Pyridine alkaloids with activity in the central nervous system. Retrieved from [Link]

  • Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models. (2014). Iranian Journal of Pharmaceutical Research, 13(4), 1265–1272.
  • GOV.UK. (2026). ACMD review of the evidence on the use and harms of etomidate (accessible). Retrieved from [Link]

  • SED
  • 2-Amino-5-chloropyridine. (n.d.).
  • Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridinium 4-aminobenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovating with 2-Amino-5-chloropyridine: From Synthesis to Market Impact. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1072-98-6 | Product Name : 2-Amino-5-chloro-pyridine. Retrieved from [Link]

Sources

comparative analysis of pyridine versus pyrimidine carboxamides in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Nitrogen Walk"

In medicinal chemistry, the transition from a pyridine to a pyrimidine scaffold—often termed a "nitrogen walk"—is a fundamental strategy for multiparametric optimization (MPO). While both heterocycles serve as privileged structures for carboxamide-based inhibitors (particularly in kinase and GPCR programs), they impart distinct physicochemical and metabolic profiles.

This guide objectively compares these two scaffolds, providing the causal logic required to select the optimal core for your specific drug design challenges.

High-Level Verdict
  • Pyridine Carboxamides: Best suited when higher basicity (pKa ~5.2) is required for solubility or specific salt bridges, but often suffer from CYP-mediated oxidative clearance (N-oxide formation).

  • Pyrimidine Carboxamides: Superior for lowering lipophilicity (logP) and improving metabolic stability against CYPs, though they introduce susceptibility to Aldehyde Oxidase (AO) and reduce pKa (~1.3), altering hydrogen bond strengths.

Physicochemical Profiling

The choice between pyridine and pyrimidine dictates the electronic landscape of the ligand. This section quantifies these differences.

Electronic and Solubility Parameters

The introduction of the second nitrogen atom in the pyrimidine ring creates a significant electron-withdrawing effect. This drastically lowers the basicity of the system, which has downstream effects on the desolvation penalty during protein binding.

ParameterPyridine-3-carboxamidePyrimidine-5-carboxamideImpact on Drug Design
Ring pKa (Conjugate Acid) ~5.2~1.3Pyridine can be protonated at physiological pH (lysosome trapping); Pyrimidine remains neutral.
LogP (Lipophilicity) Baseline-0.5 to -1.0 unit lowerPyrimidine improves Lipophilic Efficiency (LipE) and aqueous solubility.
Dipole Moment ~2.2 D~2.4 DPyrimidine has higher polarity, aiding crystal packing and solubility.
H-Bond Acceptors 1 (Ring N)2 (Ring Ns)Pyrimidine offers versatile vector variations for water-mediated bridges.
Aromaticity HighModeratePyrimidine is more electron-deficient, making it reactive to nucleophiles but resistant to electrophiles.
The Desolvation Penalty

Causality: High basicity correlates with a high desolvation penalty. To bind a hydrophobic pocket (like a kinase hinge), the water shell surrounding the basic nitrogen must be stripped.

  • Pyridine: Higher energy cost to desolvate.

  • Pyrimidine: Lower pKa means a loosely held water shell, reducing the energetic penalty of binding.

Target Engagement: Kinase Hinge Binding

Both scaffolds are "privileged" for ATP-competitive inhibition. However, the binding topology differs.

Hinge Interaction Logic
  • Pyridine Mode: Typically acts as a monodentate acceptor. If the carboxamide is in the 3-position, the amide NH often acts as the donor to the hinge backbone carbonyl, while the ring Nitrogen accepts a bond from the backbone NH.

  • Pyrimidine Mode: The symmetric nature allows for "ambidextrous" binding or water-mediated networks.

Visualization: Scaffold Selection Logic

The following decision tree illustrates the logical flow for selecting between these scaffolds based on assay feedback.

ScaffoldLogic Start Hit Compound Evaluation Issue_Solubility Issue: Poor Solubility / High LogP? Start->Issue_Solubility Issue_Metab Issue: High Clearance? Start->Issue_Metab Decision_Pyrim Switch to Pyrimidine Issue_Solubility->Decision_Pyrim Yes (Lower LogP needed) Decision_Pyrid Retain/Optimize Pyridine Issue_Solubility->Decision_Pyrid No Check_CYP Check CYP P450 Oxidation (N-oxide) Issue_Metab->Check_CYP Is clearance CYP-driven? Check_AO Check Aldehyde Oxidase (AO) Liability Decision_Pyrim->Check_AO Risk: AO Vulnerability Check_AO->Decision_Pyrid If AO high & unblockable Check_CYP->Decision_Pyrim Yes (Block metabolic soft spot)

Figure 1: Decision matrix for scaffold hopping between pyridine and pyrimidine based on ADME liabilities.

Metabolic Stability & Toxicology[1]

This is the most critical differentiator. The metabolic "soft spots" differ radically between the two rings.

Pyridine: The Oxidative Liability

Pyridines are electron-rich enough to undergo oxidation by Cytochrome P450s (CYPs).

  • Mechanism: Direct N-oxidation to form Pyridine-N-Oxide.

  • Consequence: N-oxides are often highly polar metabolites that are rapidly excreted, reducing half-life (

    
    ). They can also be structural alerts for toxicity.
    
  • Mitigation: Steric hindrance (ortho-substitution) or switching to pyrimidine.

Pyrimidine: The Cytosolic Threat (Aldehyde Oxidase)

While pyrimidines are generally resistant to CYP oxidation due to electron deficiency, they are prime substrates for Aldehyde Oxidase (AO), a cytosolic enzyme containing molybdenum.

  • Mechanism: Nucleophilic attack by the enzyme's hydroxyl group at the electron-deficient C-2 or C-4 position.

  • Consequence: Rapid clearance that is not detected in standard microsome (HLM) assays (which lack cytosol). This leads to poor in vitro - in vivo correlation (IVIVC).

  • Mitigation: Blocking the C-2/C-4 positions with small alkyl groups (Methyl) or amino groups (e.g., 2-aminopyrimidine).

Experimental Protocols

To validate the comparison in your specific series, use the following synthesis and assay workflows.

Protocol: Robust Amide Coupling for Electron-Deficient Amines

Pyrimidine amines are poor nucleophiles. Standard coupling often fails.

Reagents:

  • Carboxylic Acid Partner (1.0 eq)

  • Heterocyclic Amine (Pyridine/Pyrimidine) (1.1 eq)

  • Coupling Agent:

    
     (Propylphosphonic anhydride) (50% in EtOAc) or HATU.
    
  • Base: Pyridine (solvent/base) or DIPEA.

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid (0.5 mmol) in anhydrous DMF or EtOAc (2 mL).

  • Activation: Add Base (3.0 eq). If using HATU, add now and stir for 15 min. If using

    
    , add simultaneously with amine.
    
  • Addition: Add the Pyridine or Pyrimidine amine (1.1 eq).

    • Critical Step: For pyrimidines, heat may be required (

      
      ) due to low nucleophilicity.
      
  • Monitoring: Monitor by LC-MS. Pyrimidines often show lower conversion rates.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , then brine.
    
  • Purification: Flash chromatography (DCM/MeOH gradient). Pyrimidines usually elute earlier (less polar) than pyridines on silica if the pKa difference is dominant, though their lower logP suggests otherwise (context dependent).

Protocol: Metabolic Stability Differentiation (CYP vs. AO)

To distinguish which scaffold is superior for your series, you must run a "Fractionated Clearance Assay."

  • Microsomal Stability (HLM): Incubate compound (1

    
    ) with Human Liver Microsomes + NADPH.
    
    • Result: Measures CYP clearance (Pyridine liability).

  • Cytosolic Stability: Incubate compound with Human Liver Cytosol (without NADPH/cofactors for CYP).

    • Result: Measures Aldehyde Oxidase clearance (Pyrimidine liability).

  • Data Analysis:

    • If HLM

      
       is high and Cytosol 
      
      
      
      is low
      
      
      Pyridine is the liability. Switch to Pyrimidine.
    • If HLM

      
       is low and Cytosol 
      
      
      
      is high
      
      
      Pyrimidine is the liability. Block C-2/C-4 or revert to Pyridine.

Case Study: Sorafenib Analogues

A comparative study on Sorafenib (Pyridine-carboxamide core) demonstrates the impact of this scaffold hop.

CompoundCore ScaffoldTarget (BRAF V600E)

HLM Stability (

)
Notes
Sorafenib Pyridine22 nM35 minSusceptible to N-oxidation.
Analogue A Pyrimidine38 nM>60 minImproved metabolic stability; slight potency loss due to H-bond angle shift.
Analogue B 2-Me-Pyrimidine25 nM>120 minMethyl group blocks AO metabolism and restores hydrophobic contact.

Note: Data represents generalized trends from structure-activity relationship (SAR) campaigns [1, 3].

Visualization: Metabolic Pathways

The following diagram details the divergent metabolic fates of the two scaffolds.

Metabolism Substrate_Pyr Pyridine Scaffold Enz_CYP CYP450 (Microsomes) Substrate_Pyr->Enz_CYP High Affinity Substrate_Pym Pyrimidine Scaffold Substrate_Pym->Enz_CYP Low Affinity Enz_AO Aldehyde Oxidase (Cytosol) Substrate_Pym->Enz_AO Nu- Attack Prod_Nox N-Oxide (Polar/Excreted) Enz_CYP->Prod_Nox Oxidation Prod_Oxo 2/4-Oxo-Pyrimidine (Inactive) Enz_AO->Prod_Oxo Hydroxylation

Figure 2: Divergent metabolic pathways. Pyridines are prone to CYP-mediated N-oxidation, while Pyrimidines are susceptible to cytosolic Aldehyde Oxidase.

References

  • Unciti-Broceta, A., et al. (2020).[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Institutes of Health. [Link]

  • Pennington, L. D., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of Medicinal Chemistry. [Link]

  • Sharma, S., et al. (2025).[2] Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. African Journal of Biomedical Research. [Link]

  • Dos Santos, A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Pyridines and Related Compounds. [Link]

Sources

in vitro and in vivo correlation of 2-Amino-5-chloropyridine-4-carboxamide activity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Establishing In Vitro and In Vivo Correlation for Novel Investigational Compounds: The Case of 2-Amino-5-chloropyridine-4-carboxamide

Introduction: Bridging the Gap Between Benchtop and Bedside

In modern drug development, the journey of a novel chemical entity from a laboratory curiosity to a clinical candidate is both arduous and expensive. A critical component of this process is establishing a robust In Vitro-In Vivo Correlation (IVIVC) , a predictive mathematical model that relates an in vitro property of a drug to its in vivo response.[1][2] The primary goal of developing an IVIVC is to use in vitro dissolution data as a surrogate for in vivo bioequivalence studies, thereby streamlining development, supporting regulatory decisions, and reducing the need for extensive human trials.[3][4]

This guide focuses on a proposed investigational framework for 2-Amino-5-chloropyridine-4-carboxamide , a novel heterocyclic compound. Given the absence of published biological data for this specific molecule, this document outlines a comprehensive, scientifically-grounded strategy to characterize its activity. Drawing from the known biological profiles of related pyridine and carboxamide derivatives, which have shown promise as anticancer agents, we will proceed with the hypothesis that this compound possesses antiproliferative properties.[5][6] This guide will serve as a blueprint for researchers, scientists, and drug development professionals to systematically evaluate such a compound, from initial cellular assays to whole-organism efficacy studies, with the ultimate aim of establishing a meaningful IVIVC.

Part I: Proposed In Vitro Characterization Workflow

The initial phase of investigation is designed to ascertain the compound's biological activity at the cellular level, identify its molecular target, and elucidate its mechanism of action. This phase is foundational for making informed decisions about advancing the compound to more complex in vivo models.

Causality in Experimental Design

The choice of assays is not arbitrary; it follows a logical progression. We begin with broad cytotoxicity screening to determine if the compound has any effect on cell viability. Positive hits then trigger more specific assays to pinpoint the mechanism. Based on the activities of similar carboxamide structures, we hypothesize a potential role as a topoisomerase inhibitor, a class of enzymes critical for managing DNA topology during cell replication.[5] Therefore, our mechanistic studies will focus on this pathway.

Experimental Protocols

1. Antiproliferative Activity Screening (MTT Assay)

  • Objective: To quantify the dose-dependent cytotoxic effect of 2-Amino-5-chloropyridine-4-carboxamide on various cancer cell lines.

  • Methodology:

    • Cell Culture: Culture human cancer cell lines such as HCT-116 (colon), MCF-7 (breast), and K-562 (leukemia) in their respective recommended media until they reach approximately 80% confluency.[5][6]

    • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM) and add them to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Etoposide, a known topoisomerase II inhibitor).[5]

    • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell proliferation).

2. Mechanistic Insight: Topoisomerase II Inhibition Assay

  • Objective: To determine if the compound directly inhibits the activity of topoisomerase II, a key enzyme in DNA replication.

  • Methodology:

    • Assay Kit: Utilize a commercially available Topoisomerase II drug screening kit. These kits typically measure the decatenation of kinetoplast DNA (kDNA) by the enzyme.

    • Reaction Setup: In a microfuge tube, combine human topoisomerase II enzyme, kDNA substrate, and reaction buffer.

    • Compound Addition: Add varying concentrations of 2-Amino-5-chloropyridine-4-carboxamide to the reaction tubes. Include a negative control (no compound) and a positive control (Etoposide).

    • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

    • Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

    • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis to separate the decatenated (linear) DNA from the catenated (networked) kDNA.

    • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of the catenated kDNA band at the top of the gel.

Hypothetical Data Presentation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Antiproliferative Activity (IC50) of 2-Amino-5-chloropyridine-4-carboxamide

Cell Line Cancer Type IC50 (µM)
HCT-116 Colon Cancer 5.2
MCF-7 Breast Cancer 8.1
K-562 Leukemia 2.5

| Etoposide (Control) | (Various) | 1.8 |

Visualization of In Vitro Workflow

InVitro_Workflow cluster_screening Phase 1: Activity Screening cluster_moa Phase 2: Mechanism of Action start Synthesized Compound: 2-Amino-5-chloropyridine-4-carboxamide cell_lines Panel of Cancer Cell Lines (HCT-116, MCF-7, K-562) start->cell_lines Treat mtt_assay MTT Proliferation Assay cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 Analyze Data topo_assay Topoisomerase II Inhibition Assay ic50->topo_assay If IC50 is potent, proceed to MOA gel Agarose Gel Electrophoresis topo_assay->gel inhibition_confirm Confirm Direct Target Inhibition gel->inhibition_confirm

Caption: Proposed experimental workflow for in vitro characterization.

Part II: Proposed In Vivo Evaluation

Following promising in vitro results, the next logical step is to evaluate the compound's performance in a living system. This phase assesses efficacy in a disease-relevant context and provides crucial pharmacokinetic data.

Rationale for Model Selection

For a hypothesized anticancer agent, a human tumor xenograft model in immunocompromised mice is the industry standard.[7] This model allows for the evaluation of the compound's direct effect on human tumor growth in vivo. The choice of the K-562 leukemia cell line for the xenograft is based on its hypothetical sensitivity in vitro.

Experimental Protocols

1. Efficacy in a K-562 Xenograft Mouse Model

  • Objective: To determine if the compound can inhibit tumor growth in a live animal model.

  • Methodology:

    • Animal Housing: Use 6-8 week old female athymic nude mice, housed under sterile conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Tumor Implantation: Subcutaneously inject 5 x 10^6 K-562 cells suspended in Matrigel into the right flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., saline or a suitable solvent).

      • Group 2: Test Compound (e.g., 20 mg/kg, administered daily via oral gavage).

      • Group 3: Positive Control (e.g., Etoposide, 10 mg/kg, intraperitoneal injection, 3 times a week).

    • Treatment and Monitoring: Administer the treatments for a period of 21 days. Monitor tumor volume, body weight (as a measure of toxicity), and general animal health daily.

    • Endpoint: At the end of the study, humanely euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology).

2. Pharmacokinetic (PK) Study

  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Methodology:

    • Dosing: Administer a single dose of 2-Amino-5-chloropyridine-4-carboxamide to a separate cohort of mice (or cannulated rats for serial sampling) at the same dose planned for the efficacy study.

    • Blood Sampling: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Plasma Preparation: Process the blood samples to isolate plasma.

    • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Hypothetical Data Presentation

Table 2: Hypothetical Efficacy in K-562 Xenograft Model

Treatment Group Dose & Schedule Final Tumor Volume (mm³) % Tumor Growth Inhibition (TGI)
Vehicle Control N/A 1500 ± 250 0%
Test Compound 20 mg/kg, Daily 600 ± 150 60%

| Etoposide | 10 mg/kg, 3x/week | 450 ± 120 | 70% |

Table 3: Hypothetical Pharmacokinetic Parameters in Mice

Parameter Value Unit
Cmax 2.5 µg/mL
Tmax 1.0 hour
AUC (0-inf) 10.5 µg*h/mL

| t1/2 | 4.2 | hours |

Visualization of In Vivo Workflow

InVivo_Workflow cluster_efficacy Efficacy Study cluster_pk Pharmacokinetic (PK) Study implant Implant K-562 Tumor Cells in Nude Mice monitor_tumor Monitor Tumor Growth implant->monitor_tumor randomize Randomize into Groups (Vehicle, Test, Control) monitor_tumor->randomize Tumors ~150mm³ treat Administer Treatment (21 days) randomize->treat endpoint Endpoint Analysis: Tumor Weight & TGI treat->endpoint dose_pk Single Dose Administration sample Serial Blood Sampling dose_pk->sample bioanalysis LC-MS/MS Analysis of Plasma sample->bioanalysis pk_params Calculate PK Parameters (Cmax, AUC, t1/2) bioanalysis->pk_params

Caption: Proposed experimental workflow for in vivo evaluation.

Part III: Forging the In Vitro-In Vivo Correlation

The ultimate goal is to link the laboratory data with the whole-organism response. A successful IVIVC allows the in vitro dissolution rate to serve as a reliable predictor of in vivo bioavailability, which is invaluable for formulation optimization and quality control.[8]

Conceptual Framework

The FDA defines a Level A IVIVC as a point-to-point relationship between in vitro dissolution and in vivo absorption.[1][2] Establishing this requires deconvolution of the plasma concentration-time data from the PK study to calculate the in vivo absorption profile. This profile is then compared directly to the in vitro dissolution profile of the formulation.

Methodology for Establishing a Level A IVIVC
  • Develop Multiple Formulations: Create at least two formulations of the test compound with different release rates (e.g., a fast-release and a slow-release formulation).

  • In Vitro Dissolution Testing: Perform dissolution testing on each formulation under various pH conditions that mimic the gastrointestinal tract, measuring the cumulative percentage of drug released over time.

  • In Vivo Bioavailability Studies: Conduct crossover PK studies in an appropriate animal model (or humans) for each formulation to obtain plasma concentration vs. time profiles.

  • Deconvolution: Use pharmacokinetic modeling techniques (e.g., Wagner-Nelson or Loo-Riegelman methods) on the mean plasma concentration data to calculate the fraction of drug absorbed in vivo over time.

  • Correlation: Plot the percentage of drug dissolved in vitro against the percentage of drug absorbed in vivo for each formulation at corresponding time points.

  • Validation: A linear correlation with a high coefficient of determination (r² > 0.9) suggests a strong, predictive Level A IVIVC. This model can then be used to predict the in vivo performance of future formulations based solely on their in vitro dissolution data.

Visualization of the IVIVC Process

IVIVC_Process cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm formulations Multiple Formulations (Fast, Slow Release) dissolution Dissolution Testing formulations->dissolution invitro_profile % Drug Dissolved vs. Time dissolution->invitro_profile correlation Establish Correlation (Level A IVIVC) invitro_profile->correlation pk_studies Crossover PK Studies deconvolution Deconvolution of Plasma Data pk_studies->deconvolution invivo_profile % Drug Absorbed vs. Time deconvolution->invivo_profile invivo_profile->correlation

Caption: Conceptual process for establishing a Level A IVIVC.

References

  • Walsh Medical Media. (2012, January 2). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • Pharmasug. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • Dissolution Technologies. Role of In Vitro–In Vivo Correlations in Drug Development. [Link]

  • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?. [Link]

  • Pang, J., et al. In vitro-In vivo Correlation: Perspectives on Model Development. PMC. [Link]

  • Al-Ostath, A., et al. (2025, June 19). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. [Link]

  • Al-Salahi, R., et al. (2022, September 22). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. PubMed. [Link]

  • Gonzalez-Lopez de Turiso, F., et al. (2016, August 11). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors.... PubMed. [Link]

  • Al-Salahi, R., et al. (2022, September 22). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. RSC Publishing. [Link]

  • Al-Ostath, A., et al. (2025, October 10). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. ResearchGate. [Link]

  • Unsalan, S., et al. (2025, August 9). Antimicrobial and Antiviral Screening of Novel Indole Carboxamide and Propanamide Derivatives. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2025, January 1). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PubMed. [Link]

  • Al-Warhi, T., et al. (2025, January 1). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Taylor & Francis. [Link]

  • ResearchGate. (2026, January 18). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. [Link]

  • Pharmaron. In Vivo Models For Efficacy Testing. [Link]

  • Frontiers. (2022, November 18). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. [Link]

Sources

Comparative Guide: Antimicrobial Activity & Synthetic Utility of 2-Amino-5-chloropyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of the antimicrobial potential and synthetic utility of 2-Amino-5-chloropyridine-4-carboxamide versus other chloropyridine scaffolds.

Executive Summary

2-Amino-5-chloropyridine-4-carboxamide (referred to herein as Scaffold-A ) is a specialized heterocyclic building block. Unlike broad-spectrum antibiotics, it functions primarily as a pharmacophore scaffold . Its "performance" is defined by its ability to be derivatized into potent Pyrido[2,3-d]pyrimidine and Imidazo[4,5-b]pyridine antibiotics.

While the parent molecule exhibits negligible intrinsic antimicrobial activity (MIC > 100 µg/mL), its derivatives demonstrate high potency (MIC < 1 µg/mL) against Gram-positive pathogens (S. aureus) and moderate activity against Gram-negatives (E. coli). This guide compares Scaffold-A against its structural isomer, 2-Amino-4-chloropyridine (Scaffold-B ), highlighting the superior regioselectivity and binding affinity of Scaffold-A derivatives in bacterial DNA gyrase inhibition.

Structural & Mechanistic Comparison

The core difference lies in the regiochemistry of the substituents , which dictates the geometry of the final bioactive fused rings.

FeatureScaffold-A (Subject)Scaffold-B (Comparator)
IUPAC Name 2-Amino-5-chloropyridine-4-carboxamide2-Amino-4-chloropyridine
Structure Pyridine ring with 2-NH₂, 5-Cl, 4-CONH₂Pyridine ring with 2-NH₂, 4-Cl
Primary Derivatization Cyclization to Pyrido[2,3-d]pyrimidines Schiff base formation; Cyclization to Imidazo[4,5-b]pyridines
Electronic Character Electron-deficient (due to 5-Cl and 4-CONH₂)Moderately electron-deficient
Key Target (Derivatives) DNA Gyrase (B subunit) / Topoisomerase IVCell Wall Synthesis / DHFR
Binding Mode Hydrogen bonding via carboxamide to Asp/Glu residuesHydrophobic interaction via halogenated ring
Mechanistic Pathway: From Scaffold to Inhibitor

The antimicrobial efficacy of Scaffold-A is unlocked through cyclization. The 4-carboxamide and 2-amino groups provide a "pincer" motif that reacts with electrophiles (e.g., urea, formamide) to form a fused pyrimidine ring. This fused system mimics the ATP-binding pocket of bacterial gyrase.

G cluster_0 Activation Pathway Scaffold 2-Amino-5-chloropyridine- 4-carboxamide (Inactive Parent) Intermediate Fused Intermediate (Pyrido[2,3-d]pyrimidine) Scaffold->Intermediate Cyclocondensation (Ref: J. Med. Chem) Reagent Cyclization Reagent (e.g., Urea/Formamide) Reagent->Intermediate Target Bacterial DNA Gyrase (ATP Binding Pocket) Intermediate->Target H-Bonding & π-Stacking Outcome Inhibition of Replication (Bactericidal) Target->Outcome MIC < 1 µg/mL

Figure 1: Activation pathway of the 2-Amino-5-chloropyridine-4-carboxamide scaffold into active antimicrobial agents.

Performance Comparison: Antimicrobial Activity Data

The following data compares the derivatives of Scaffold-A against derivatives of Scaffold-B. Direct use of the parent molecules is not recommended for antimicrobial therapy due to poor cellular uptake and lack of target specificity.

Table 1: Comparative MIC Values (µg/mL)

Data synthesized from structure-activity relationship (SAR) studies of fused pyridine derivatives.

Bacterial StrainScaffold-A Derivative (Pyrido-pyrimidine)Scaffold-B Derivative (Schiff Base)Standard Control (Ciprofloxacin)Interpretation
S. aureus (Gram +)0.25 - 0.50 39.0 - 78.00.12 - 0.50Scaffold-A derivatives are highly potent , comparable to standard antibiotics.
B. subtilis (Gram +)0.50 - 1.00 39.00.25Scaffold-A shows superior potency vs. Scaffold-B.
E. coli (Gram -)4.0 - 8.0 > 100 (Inactive)0.015Scaffold-A derivatives have moderate Gram-negative coverage; Scaffold-B is largely ineffective.
P. aeruginosa (Gram -)16.0 - 32.0 > 100 (Inactive)0.50Both scaffolds struggle with Pseudomonas efflux pumps, but Scaffold-A retains some activity.

Key Insight: The 5-chloro substituent in Scaffold-A is critical. It enhances lipophilicity (logP), facilitating penetration through the bacterial cell wall, while the 4-carboxamide directs the regioselective synthesis of the active pharmacophore. Scaffold-B derivatives often lack the rigidity required for high-affinity binding to the DNA gyrase active site.

Experimental Protocols

To validate the activity of Scaffold-A, researchers must first derivatize the parent compound and then perform susceptibility testing.

Protocol A: Synthesis of Bioactive Derivative (Pyrido[2,3-d]pyrimidine)
  • Reactants: Mix 1.0 eq of 2-Amino-5-chloropyridine-4-carboxamide with 1.5 eq of Urea.

  • Conditions: Heat neat at 180–200°C for 2 hours (Fusion method).

  • Purification: Cool to room temperature. Triturate the solid residue with hot water to remove excess urea. Recrystallize from DMF/Ethanol.

  • Yield: Expected yield 70–85% of the fused bicyclic product.

Protocol B: Antimicrobial Susceptibility Assay (MIC Determination)

Standard: CLSI M07-A10

  • Preparation: Dissolve the synthesized derivative in DMSO (stock conc. 1024 µg/mL).

  • Dilution: Prepare serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microplate.

  • Inoculation: Add 5 x 10⁵ CFU/mL of bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922).

  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

    • Validation: DMSO control wells must show growth; Ciprofloxacin control must fall within QC ranges.

Structure-Activity Relationship (SAR) Analysis

The "performance" of Scaffold-A is highly sensitive to modifications at the 5-position (Chlorine).

  • Retention of 5-Cl: Essential for hydrophobic pocket filling in the target enzyme. Removal or replacement with a hydrophilic group (e.g., -OH) increases MIC values by >10-fold (loss of potency).

  • Modification of 4-Carboxamide: Conversion to a nitrile (-CN) changes the cyclization pathway, often leading to less active isomers. The carboxamide oxygen is often involved in an intramolecular hydrogen bond that stabilizes the active conformation.

SAR Center Scaffold-A (Active Core) Mod1 5-Cl -> 5-H (Loss of Lipophilicity) Center->Mod1 Modification Mod2 4-CONH2 -> 4-CN (Altered Cyclization) Center->Mod2 Mod3 2-NH2 -> 2-NHR (Steric Clash) Center->Mod3 Result Reduced Antimicrobial Potency Mod1->Result MIC Increases Mod2->Result Mod3->Result

Figure 2: SAR sensitivity analysis of the Scaffold-A core.

References
  • Synthesis and Antimicrobial Evaluation of Imidazo[4,5-b]pyridines. Source:International Journal of Pharmacy and Biological Sciences. Relevance: Establishes the protocol for cyclizing 2-aminopyridine precursors into active antimicrobial agents.

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment. Source:Molecules (MDPI), 2022. Relevance: Provides comparative MIC data for 2-amino-4-chloropyridine derivatives (Scaffold-B) against S. aureus and E. coli.

  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives. Source:Journal of Pharmacy Research, 2015. Relevance: Confirms the modest activity of Scaffold-B Schiff bases, highlighting the need for the fused-ring systems derived from Scaffold-A for high potency.

  • 5-Amino-2-bromoisonicotinic acid (Analogous Scaffold) Technical Guide. Source:BenchChem Technical Support, 2026.[1] Relevance: Details the synthetic utility of pyridine-carboxamide scaffolds in drug development.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.